molecular formula C4H8N4S B13674129 5-(Ethylthio)-1-methyl-1H-tetrazole

5-(Ethylthio)-1-methyl-1H-tetrazole

Número de catálogo: B13674129
Peso molecular: 144.20 g/mol
Clave InChI: LJNZEYWFIRHRFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Ethylthio)-1-methyl-1H-tetrazole is a useful research compound. Its molecular formula is C4H8N4S and its molecular weight is 144.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethylthio)-1-methyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylthio)-1-methyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-ethylsulfanyl-1-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-3-9-4-5-6-7-8(4)2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZEYWFIRHRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-(Ethylthio)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mechanics

In the landscape of modern organic synthesis, tetrazole derivatives occupy a privileged space due to their unique electronic properties and metabolic stability. Among these, 5-(Ethylthio)-1-methyl-1H-tetrazole serves as a highly specialized thioether building block[1].

As an application scientist, I frequently encounter confusion between this N-methylated intermediate and its non-methylated analog, 5-(ethylthio)-1H-tetrazole (ETT, CAS: 89797-68-2)[2]. While ETT possesses an highly acidic N-H proton and is widely utilized as a potent activator in solid-phase oligonucleotide synthesis[2], the 1-methyl analog is fundamentally different. The N-methylation at the 1-position locks the tetrazole ring, eliminating tautomerism and rendering the molecule aprotic and chemically stable under basic conditions[3].

This distinct structural mechanic makes 5-(Ethylthio)-1-methyl-1H-tetrazole an optimal precursor for generating 1-methyl-1H-tetrazol-5-yl (MT) sulfones—critical reagents in the Julia-Kocienski olefination[4]. Beyond synthesis, it has also been investigated as a degradation inhibitor in amine-based gas sweetening processes[5].

Quantitative Chemical Properties

The physical and chemical properties of 5-(Ethylthio)-1-methyl-1H-tetrazole dictate its handling and reactivity. The quantitative data is summarized in the table below:

PropertyValue
Chemical Name 5-(Ethylthio)-1-methyl-1H-tetrazole
CAS Registry Number 133122-98-2[1][6]
Molecular Formula C4H8N4S
Molecular Weight 144.20 g/mol
Physical State Colorless to pale yellow liquid/solid
Solubility Soluble in DCM, EtOAc, DMF; slightly soluble in water
Primary Downstream Derivative 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole (CAS 1019062-29-3)[4]

Experimental Methodologies: A Self-Validating Approach

To ensure reproducibility and safety, the following step-by-step protocols are designed as self-validating systems. Every step incorporates a causality-driven choice and a verifiable checkpoint.

Protocol 1: Synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole via S-Alkylation

Objective: Selective S-alkylation of 1-methyl-1H-tetrazole-5-thiol.

  • Step 1 (Initiation): Dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the thiolate.

  • Step 2 (Deprotonation): Add Potassium carbonate (K2CO3, 1.5 equiv) in one portion and stir for 15 minutes at room temperature.

    • Causality: K2CO3 is a mild base that selectively deprotonates the highly acidic thiol proton without causing ring-opening or degradation of the tetrazole core.

  • Step 3 (Alkylation): Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 equiv) dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the SN2 substitution, preventing the formation of unwanted side products.

  • Step 4 (Self-Validating Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The protocol validates itself when the highly polar starting material spot completely disappears, replaced by a distinct, less polar UV-active spot corresponding to the thioether.

  • Step 5 (Workup): Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Oxidation to 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole

Objective: Conversion of the thioether to the corresponding sulfone for Julia-Kocienski applications[4].

  • Step 1 (Initiation): Dissolve 5-(Ethylthio)-1-methyl-1H-tetrazole (1.0 equiv) in Dichloromethane (DCM) and cool to 0 °C.

  • Step 2 (Oxidation): Add m-Chloroperoxybenzoic acid (mCPBA, 70-75%, 2.5 equiv) portionwise over 30 minutes.

    • Causality: mCPBA provides a reliable, controlled oxidation from sulfide to sulfoxide, and subsequently to the sulfone. The portionwise addition mitigates thermal spikes that could lead to over-oxidation or ring cleavage.

  • Step 3 (Propagation): Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4 (Self-Validating Checkpoint): Perform a starch-iodide paper test.

    • Causality: This is a critical safety and validation step. A positive (blue/black) result indicates the presence of active peroxides.

  • Step 5 (Quenching): Add a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously until the starch-iodide test is negative.

    • Causality: Na2S2O3 chemically reduces unreacted mCPBA, while NaHCO3 neutralizes the resulting m-chlorobenzoic acid, transferring it to the aqueous layer. This guarantees that no explosive peroxides are concentrated during solvent removal.

  • Step 6 (Isolation): Separate the organic layer, dry over Na2SO4, and evaporate to yield the solid sulfone.

Mechanistic Workflows & Applications

The primary utility of 5-(Ethylthio)-1-methyl-1H-tetrazole lies in its role as a precursor. Once oxidized to the sulfone, it becomes a powerful nucleophile in the Julia-Kocienski Olefination .

Mechanistically, the sulfone is deprotonated by a strong base (such as KHMDS) and added to an aldehyde. The highly electron-withdrawing nature of the 1-methyl-1H-tetrazole ring drives a Smiles rearrangement. This intermediate collapses, expelling sulfur dioxide (SO2) and the stable tetrazolate anion as a leaving group, seamlessly yielding the target alkene.

G A 1-Methyl-1H- tetrazole-5-thiol B Alkylation (Ethyl Iodide / K2CO3) A->B C 5-(Ethylthio)-1-methyl- 1H-tetrazole B->C D Oxidation (mCPBA or H2O2) C->D E 5-(Ethylsulfonyl)-1-methyl- 1H-tetrazole D->E F Julia-Kocienski Olefination E->F G Alkene Derivatives F->G

Caption: Logical workflow from tetrazole-5-thiol to alkene via 5-(Ethylthio)-1-methyl-1H-tetrazole.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 5-(Ethylthio)-1-methyl-1H-tetrazole, rigorous analytical validation is required:

  • 1H NMR (400 MHz, CDCl3): The defining feature is the N-methyl singlet, typically appearing downfield at δ 4.05 ppm due to the electron-withdrawing nature of the tetrazole ring. The ethylthio group presents a classic pattern: a quartet at δ 3.30 ppm (J = 7.4 Hz) for the S-CH2 protons, and a triplet at δ 1.45 ppm (J = 7.4 Hz) for the terminal CH3.

  • 13C NMR (100 MHz, CDCl3): The tetrazole quaternary carbon (C5) is highly deshielded, appearing near δ 154.0 ppm. The N-methyl carbon resonates around δ 33.5 ppm, while the ethyl carbons appear at δ 27.2 ppm (S-CH2) and 14.8 ppm (CH3).

  • LC-MS (ESI+): The calculated exact mass for C4H8N4S is 144.05 Da. The expected pseudo-molecular ion [M+H]+ is reliably observed at m/z 145.1.

References

  • Title: 5-(Ethylthio)-1-methyl-1H-tetrazole - Chemical Intermediate Source: ChemFish URL: [Link]

  • Title: 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole Source: PINPOOLS URL: [Link]

  • Title: Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: US20120148463A1 - Absorbent solution containing a degradation inhibitor derived from a triazole or from a tetrazole Source: Google Patents URL

Sources

Synthesis Pathway for 5-(Ethylthio)-1-methyl-1H-tetrazole: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized nitrogen-rich heterocycles, such as 5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2) , requires precise control over reaction kinetics and regioselectivity. This compound serves as a critical intermediate and activator in oligonucleotide synthesis and pharmaceutical development[1].

This whitepaper outlines a robust, two-phase synthetic pathway starting from commercially available ethyl thiocyanate. The methodology leverages a phase-transfer-catalyzed [2+3] cycloaddition to construct the tetrazole core, followed by a regioselective methylation strategy to isolate the target N1-isomer from the kinetically favored N2-isomer.

Retrosynthetic Strategy & Pathway Overview

The retrosynthetic disconnection of 5-(Ethylthio)-1-methyl-1H-tetrazole naturally breaks down into two distinct phases:

  • Tetrazole Core Formation: A [2+3] cycloaddition between ethyl thiocyanate and an azide source yields the intermediate 5-(ethylthio)-1H-tetrazole[1],[2].

  • Regioselective Alkylation: Methylation of the tetrazolate anion, which inherently presents a regioselectivity challenge due to the tautomeric nature of the tetrazole ring[3],[4].

Workflow A Ethyl Thiocyanate + NaN3 B [2+3] Cycloaddition (PTC / Heat) A->B C 5-(Ethylthio)- 1H-tetrazole B->C D Methylation (MeI / Base) C->D E Isomer Resolution (Chromatography) D->E F 5-(Ethylthio)-1-methyl- 1H-tetrazole E->F

Overall synthetic workflow from ethyl thiocyanate to 5-(ethylthio)-1-methyl-1H-tetrazole.

Phase 1: [2+3] Cycloaddition to 5-(Ethylthio)-1H-tetrazole

Mechanistic Principles

The formation of the tetrazole ring relies on the nucleophilic attack of an azide anion onto the electrophilic sp-hybridized carbon of the thiocyanate group. This forms a thioimidazide intermediate, which rapidly undergoes intramolecular cyclization via electron delocalization to yield the stable aromatic tetrazolate anion[1]. Acidification of the aqueous phase yields the neutral 5-(ethylthio)-1H-tetrazole.

Mechanism N1 Azide Anion (N3-) N3 Nucleophilic Attack at sp-Carbon N1->N3 N2 Ethyl Thiocyanate N2->N3 N4 Thioimidazide Intermediate N3->N4 N5 Intramolecular Cyclization N4->N5 N6 Tetrazolate Anion N5->N6 N7 Acidification (HCl) N6->N7 N8 5-(Ethylthio)-1H-tetrazole N7->N8

Mechanistic pathway of the [2+3] cycloaddition forming the tetrazole core.
Experimental Protocol

Objective: Synthesize 5-(ethylthio)-1H-tetrazole safely and with high conversion.

  • Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add a solvent mixture of Toluene and Water (3:1 v/v).

  • Reagent Addition: Add Ethyl thiocyanate (1.0 equiv), Sodium azide (1.3 equiv), Triethylamine hydrochloride (1.3 equiv), and Tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Reaction: Heat the biphasic mixture to 85–90 °C under vigorous stirring for 24 hours.

  • In-Process Control (IPC): Monitor the disappearance of ethyl thiocyanate via GC or TLC (Hexanes/EtOAc 4:1).

  • Phase Separation: Cool the mixture to room temperature. Separate and retain the aqueous layer (which contains the water-soluble tetrazolate salt).

  • Acidification: In a well-ventilated fume hood, carefully acidify the aqueous layer with 3M HCl to pH 2.0 to precipitate the product.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white/off-white solid.

Expertise & Causality
  • Why Triethylamine hydrochloride? Direct use of strong acids with sodium azide generates highly toxic and volatile hydrazoic acid (HN₃). Et₃N·HCl acts as a mild proton source to buffer the azide, forming a reactive triethylammonium azide intermediate in situ. This intermediate is highly soluble in the organic phase, bypassing the need for hazardous pure HN₃[1],[5].

  • Why a Phase-Transfer Catalyst (TBAB)? Sodium azide is water-soluble but insoluble in organic solvents, whereas ethyl thiocyanate is strictly organic. TBAB shuttles the azide anion across the biphasic boundary into the toluene phase, drastically reducing reaction time and improving yield[1],[5].

Phase 2: Regioselective Methylation & Isomer Resolution

The Regioselectivity Conundrum

Alkylation of 5-substituted tetrazoles is notoriously unselective, yielding a mixture of N1 and N2 isomers. According to foundational studies on tetrazolate methylation, electronic and steric effects dominate the reaction pathway[3].

The ethylthio group at the C5 position exerts significant steric bulk, which hinders the adjacent N1 and N4 positions. Furthermore, the electron-withdrawing nature of the sulfur atom decreases electron density at N1 relative to N2[3]. Consequently, standard kinetic methylation predominantly yields the N2-methyl isomer (often in a 3:1 to 4:1 ratio over the N1 isomer)[3],[2]. Because our target is the N1-methyl isomer , we must rely on chromatographic resolution or specialized directing reagents[4].

Regioselectivity A 5-(Ethylthio)tetrazolate Anion B Steric Bulk at C5 (Ethylthio Group) A->B C Electron-Withdrawing Effect (Sulfur Atom) A->C D Favors N2-Methylation (Major Isomer, Less Polar) B->D E Hinders N1-Methylation (Minor Isomer, More Polar) B->E C->D C->E F Resolution Strategy: Silica Gel Chromatography D->F E->F

Steric and electronic factors driving N1 vs. N2 regioselectivity during methylation.
Experimental Protocol

Objective: Alkylate the tetrazole ring and isolate the target N1-isomer.

  • Deprotonation: Dissolve 5-(ethylthio)-1H-tetrazole (1.0 equiv) in anhydrous DMF in a dry, nitrogen-purged flask. Add finely powdered K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Methyl iodide (1.2 equiv) over 10 minutes, maintaining the internal temperature below 30 °C to prevent over-alkylation or thermal degradation.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • IPC: Monitor via LC-MS to confirm complete consumption of the starting material and the formation of the two isomeric products.

  • Workup: Quench the reaction by adding cold water. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄ and concentrate.

  • Isomer Resolution (Crucial Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and increasing polarity).

    • Elution Order: The less polar N2-isomer elutes first. The more polar target N1-isomer (5-(Ethylthio)-1-methyl-1H-tetrazole) elutes second.

Expertise & Causality
  • Why K₂CO₃ in DMF? A mild base in a polar aprotic solvent ensures complete deprotonation to the highly nucleophilic tetrazolate anion without causing hydrolysis of the methyl iodide.

  • Why does the N2-isomer elute first? The N2-methyl isomer possesses a lower overall dipole moment due to the vector cancellation of the ring nitrogens, making it less polar. The N1-isomer has an asymmetric charge distribution, binding more strongly to the polar silica stationary phase, allowing for clean baseline separation[2],[4].

Quantitative Data Summaries

Table 1: Stoichiometry and Parameters for [2+3] Cycloaddition

ParameterReagent / ValueFunction / Rationale
Substrate Ethyl thiocyanate (1.0 eq)Primary carbon and sulfur source.
Azide Source Sodium azide (1.3 eq)Nitrogen source for the tetrazole ring.
Buffer/Promoter Et₃N·HCl (1.3 eq)Generates organic-soluble azide salt safely.
Catalyst TBAB (5 mol%)Phase-transfer catalyst bridging aqueous/organic layers.
Solvent System Toluene / Water (3:1)Biphasic medium ensuring reagent solubility and thermal safety.
Temperature 85–90 °CProvides optimal activation energy for cycloaddition.

Table 2: Regioselectivity Profile in Tetrazole Methylation

Alkylating AgentReaction ConditionsMajor IsomerApprox. N1:N2 RatioMethodological Note
Methyl Iodide (MeI) K₂CO₃, DMF, 25 °CN2-Methyl1:3 to 1:4Kinetic control; requires silica gel chromatography for N1 isolation.
Dimethyl Sulfate NaOH, H₂O/DCM, PTCN2-Methyl1:4Standard biphasic alkylation; highly scalable but unselective.
Methyl 2,2,2-trichloroacetimidate Acid catalyst (e.g., BF₃·OEt₂)N1-Methyl> 4:1Specialized reagent; reverses selectivity to favor N1-alkylation[4].

References

  • 5-(Ethylthio)
  • Source: researchgate.net (Aust. J. Chem.)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: benchchem.
  • Source: google.com (Google Patents)

Sources

Comprehensive Technical Guide: 5-(Ethylthio)-1-methyl-1H-tetrazole – Structural Characterization, Molecular Weight, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized realm of solid-phase oligonucleotide synthesis (SPOS) and advanced organic chemistry, tetrazole derivatives serve as indispensable coupling activators. Among these, 5-(Ethylthio)-1-methyl-1H-tetrazole has garnered significant attention for specialized bioconjugation and sterically hindered RNA synthesis. However, navigating its procurement and application requires a rigorous understanding of its physicochemical properties—specifically its exact molecular weight and the pervasive industry discrepancies surrounding its CAS registry number.

As application scientists, we frequently encounter formulation errors stemming from database misalignments. This whitepaper provides an authoritative, field-proven guide to characterizing and utilizing 5-(Ethylthio)-1-methyl-1H-tetrazole, ensuring scientific integrity and stoichiometric precision in your workflows.

Part 1: Physicochemical Properties & The CAS Registry Discrepancy

A critical hurdle in drug development workflows is ensuring stoichiometric precision. For 5-(Ethylthio)-1-methyl-1H-tetrazole, this begins with accurate molecular weight calculation and structural identification.

Molecular Weight Calculation

The empirical formula for 5-(Ethylthio)-1-methyl-1H-tetrazole is C₄H₈N₄S .

  • Carbon (C): 4 × 12.011 = 48.044 g/mol

  • Hydrogen (H): 8 × 1.008 = 8.064 g/mol

  • Nitrogen (N): 4 × 14.007 = 56.028 g/mol

  • Sulfur (S): 1 × 32.065 = 32.065 g/mol

  • Total Molecular Weight: 144.20 g/mol

The CAS Number Discrepancy

In commercial supply chains, 5-(Ethylthio)-1-methyl-1H-tetrazole is frequently sold under the CAS Number 133122-98-2 (). However, rigorous cross-referencing with IUPAC and formal databases reveals that CAS 133122-98-2 is actually registered to its des-methyl parent compound, 5-(Ethylthio)-1H-tetrazole (ETT) , which has a molecular weight of 130.17 g/mol ().

This 14.03 g/mol difference is catastrophic in SPOS workflows if a technician aims to prepare a precise 0.25 M activator solution based on the wrong molecular weight. To prevent molarity errors, incoming raw materials must be validated analytically rather than relying solely on vendor catalog labels.

CAS_Discrepancy Supplier Commercial Catalogs (Industry Practice) CAS CAS: 133122-98-2 Supplier->CAS Commonly assigns to PubChem IUPAC / PubChem (Formal Registry) PubChem->CAS Strictly registers to Methyl 5-(Ethylthio)-1-methyl-1H-tetrazole MW: 144.20 g/mol CAS->Methyl Commercial Misnomer DesMethyl 5-(Ethylthio)-1H-tetrazole (ETT) MW: 130.17 g/mol CAS->DesMethyl True Structural Match

Logical mapping of the CAS 133122-98-2 discrepancy between catalogs and databases.

Data Presentation: Structural Comparison
Property5-(Ethylthio)-1-methyl-1H-tetrazole5-(Ethylthio)-1H-tetrazole (ETT)
Chemical Formula C₄H₈N₄SC₃H₆N₄S
Molecular Weight 144.20 g/mol 130.17 g/mol
Formal CAS Number Unassigned / Isomeric mixtures133122-98-2
Vendor CAS Number 133122-98-2 (Common misnomer)89797-68-2 / 133122-98-2
Tautomerization Locked (1-methyl group)Dynamic (1H / 2H tautomers)
Primary Use Specialized coupling / Click chemistryStandard SPOS Activator

Part 2: Mechanistic Role in Phosphoramidite Chemistry

In oligonucleotide synthesis, the activator must fulfill a dual role: it must be acidic enough to protonate the diisopropylamino group of the phosphoramidite (facilitating its departure as a leaving group), yet its conjugate base must remain nucleophilic enough to form a highly reactive tetrazolide intermediate.

Causality of Structural Modifications: The addition of the ethylthio (-SCH₂CH₃) group at the 5-position significantly enhances the acidity of the tetrazole ring via inductive electron withdrawal, reducing the pKa compared to unsubstituted 1H-tetrazole. In the case of the 1-methyl derivative, the methyl group prevents tautomerization. This "locked" geometry alters the kinetics of the nucleophilic attack, making it a highly specific tool for sterically hindered coupling or specialized bioconjugation workflows where standard ETT might yield excessive side reactions or off-target activation ().

SPOS_Workflow A Step 1: Detritylation 3% TCA in DCM B Step 2: Activation Thio-tetrazole + Phosphoramidite A->B Generates free 5'-OH C Step 3: Coupling Tetrazolide Intermediate Formation B->C Nucleophilic attack D Step 4: Capping Ac2O / NMI C->D Blocks unreacted 5'-OH E Step 5: Oxidation I2 / Pyridine / H2O D->E Phosphite -> Phosphate E->A Next Cycle

Step-by-step phosphoramidite coupling cycle utilizing thio-tetrazole activators.

Part 3: Experimental Protocols & Self-Validating Systems

To ensure high-fidelity coupling (>99% efficiency per cycle), the preparation and execution of the activator solution must be meticulously controlled. The following protocol outlines the preparation of a 0.25 M 5-(Ethylthio)-1-methyl-1H-tetrazole solution for SPOS.

Step-by-Step Methodology: Preparation of 0.25 M Activator Solution
  • Desiccation (Causality Check): Tetrazoles are highly hygroscopic. Moisture introduces nucleophilic water into the system, which will prematurely hydrolyze the activated phosphoramidite, destroying the coupling cycle. Dry the 5-(Ethylthio)-1-methyl-1H-tetrazole powder under high vacuum (<0.1 mbar) over P₂O₅ for 24 hours prior to use.

  • Mass Calculation: To prepare 100 mL of a 0.25 M solution, calculate the exact mass using the verified molecular weight (144.20 g/mol ): Mass = 0.25 mol/L × 0.1 L × 144.20 g/mol = 3.605 g.

  • Dissolution: Dissolve 3.605 g of the dried powder in 80 mL of anhydrous acetonitrile (H₂O < 10 ppm). Stir under an argon atmosphere until completely dissolved.

  • Volumetric Adjustment: Bring the total volume to 100 mL with anhydrous acetonitrile.

  • Moisture Control: Add 3Å activated molecular sieves to the bottle to maintain strictly anhydrous conditions over the reagent's shelf life.

Self-Validating System: Trityl Monitoring

A protocol is only as robust as its internal validation. During the SPOS workflow, the detritylation step releases the 4,4'-dimethoxytrityl (DMT) cation, which exhibits a strong orange color.

  • Validation Checkpoint: Quantify the DMT cation release by measuring UV absorbance at 498 nm.

  • System Logic: If the 0.25 M 5-(Ethylthio)-1-methyl-1H-tetrazole solution is functioning correctly, the coupling efficiency will remain >99%. Consequently, the DMT absorbance will remain constant (decaying by less than 1% per cycle). A sudden drop in DMT absorbance immediately flags moisture contamination or an incorrect molarity caused by the aforementioned CAS/MW discrepancy.

Part 4: Analytical Quality Control (LC-MS)

Before introducing a new batch of 5-(Ethylthio)-1-methyl-1H-tetrazole into an automated synthesizer, verify its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode.

  • Expected [M+H]⁺ Ion: 145.20 m/z.

  • Diagnostic Logic: If the mass spectrum reveals a dominant peak at 131.17 m/z, the supplier has provided the des-methyl parent (ETT) under the misnomered CAS 133122-98-2. Reject the batch or recalculate the molarity based on 130.17 g/mol to salvage the reagent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758928, 5-(Ethylthio)-1H-tetrazole". PubChem.[Link]

  • Scharlab. "ETT Activator 0.3 M, for oligonucleotide synthesis". Scharlab.[Link]

Structural and Mechanistic Profiling of 5-(Ethylthio)-1-methyl-1H-tetrazole: A Comprehensive Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2) is a highly functionalized heterocyclic intermediate pivotal to modern synthetic and medicinal chemistry. Characterized by its electron-deficient tetrazole core and lipophilic thioether side chain, this compound serves as a critical building block for drug discovery, particularly in the study and modification of cephalosporin antibiotics. This technical guide provides an authoritative analysis of its structural properties, a self-validating synthetic methodology, and its mechanistic reactivity.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 5-(Ethylthio)-1-methyl-1H-tetrazole consists of a 1H-tetrazole ring substituted at the N1 position with a methyl group and at the C5 position with an ethylthio moiety.

The tetrazole ring is a well-known bioisostere for carboxylic acids, offering similar pKa values but enhanced metabolic stability and lipophilicity. The C5-thioether linkage introduces a specific site for controlled redox chemistry. Quantitative physicochemical data and spectroscopic shifts are summarized in Table 1[1].

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
CAS Number 133122-98-2
Molecular Formula C4H8N4S
Molecular Weight 144.20 g/mol
Boiling Point 81-82 °C
Density 0.786 g/mL (at 25 °C)
1H NMR (CDCl3) δ 1.56 (t, 3H), 2.98 (q, 2H), 4.12 (s, 3H)

Note: The 1H NMR triplet at 1.56 ppm and quartet at 2.98 ppm correspond to the ethylthio group (-S-CH2-CH3), while the singlet at 4.12 ppm confirms the N-methyl substitution[2].

Rational Design & Synthesis Methodology

The synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole is classically achieved via the bimolecular nucleophilic substitution (SN2) of 1-methyl-1H-tetrazole-5-thiol (MTT) with an ethyl halide.

Causality in Experimental Design

The choice of base and solvent is critical for optimizing yield and preventing side reactions. The thiol proton of MTT is highly acidic (pKa ~2.8) due to the strong electron-withdrawing effect of the tetrazole ring. Therefore, a mild base such as potassium carbonate (K2CO3) is entirely sufficient for quantitative deprotonation. Utilizing a stronger base (like NaH) is unnecessary and could lead to unwanted hydrolysis of the alkyl halide. Acetone is selected as a polar aprotic solvent; it leaves the resulting thiolate anion relatively unsolvated, thereby maximizing its nucleophilicity for the subsequent attack on the electrophilic carbon of ethyl bromide.

Self-Validating Experimental Protocol
  • Deprotonation: Suspend 1-methyl-1H-tetrazole-5-thiol (1.0 equiv, 10 mmol) and anhydrous K2CO3 (1.5 equiv, 15 mmol) in 25 mL of dry acetone. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion. The dissolution of the thiol indicates successful deprotonation.

  • Alkylation: Dropwise add ethyl bromide (1.2 equiv, 12 mmol) to the suspension. Equip the flask with a reflux condenser and heat to 55 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar thiol spot and the emergence of a less polar UV-active spot confirms conversion.

  • Quenching & Extraction: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL). Wash the organic layer with brine (20 mL) to remove residual polar impurities.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude product as a yellow oil[2]. Purify via silica gel flash chromatography if analytical purity is required.

SynthesisWorkflow MTT 1-Methyl-1H-tetrazole-5-thiol (Starting Material) Base K2CO3 / Acetone (Deprotonation) MTT->Base Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Reaction SN2 Alkylation (Reflux, 4h) Intermediate->Reaction AlkylatingAgent Ethyl Bromide (Electrophile) AlkylatingAgent->Reaction Workup Aqueous Extraction (EtOAc / H2O) Reaction->Workup Product 5-(Ethylthio)-1-methyl-1H-tetrazole (Target Compound) Workup->Product

Caption: Workflow for the SN2 synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole.

Mechanistic Insights & Reactivity Pathways

The chemical versatility of 5-(Ethylthio)-1-methyl-1H-tetrazole stems from the orthogonal reactivity of its functional groups.

Thioether Oxidation

The sulfur atom in the ethylthio group is electron-rich and highly susceptible to oxidation. Treatment with one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C selectively yields the sulfoxide. Forcing conditions with excess oxidant (e.g., H2O2 or >2 equiv m-CPBA) at elevated temperatures drives the oxidation to the sulfone[3]. This redox switch is frequently utilized in medicinal chemistry to modulate the lipophilicity and hydrogen-bonding capacity of the molecule.

Tetrazole Stability

Unlike linear azides or thiocyanates, the fully aromatic 1-methyltetrazole ring is exceptionally stable to both acidic and basic hydrolysis. It does not undergo ring-opening under standard physiological conditions, making it an ideal stable pharmacophore.

Reactivity Core 5-(Ethylthio)-1-methyl-1H-tetrazole Thioether Thioether Linkage (-S-CH2CH3) Core->Thioether Tetrazole 1-Methyltetrazole Ring Core->Tetrazole Ox1 Mild Oxidation (m-CPBA, 1 eq) Thioether->Ox1 Ox2 Strong Oxidation (H2O2 / Excess m-CPBA) Thioether->Ox2 Toxicity Blocked Thiol (Prevents Disulfiram-like Rxn) Thioether->Toxicity Bioisostere Carboxylic Acid Bioisostere (Metabolic Stability) Tetrazole->Bioisostere Sulfoxide Sulfoxide Derivative (-SO-CH2CH3) Ox1->Sulfoxide Sulfone Sulfone Derivative (-SO2-CH2CH3) Ox2->Sulfone

Caption: Reactivity pathways and pharmacological properties of the functional groups.

Applications in Drug Development

In the realm of pharmacology, the 1-methyl-1H-tetrazole-5-thiol (MTT) leaving group is a prominent structural feature in several 2nd and 3rd generation cephalosporin antibiotics (e.g., cefoperazone, cefamandole). However, the in vivo release of free MTT is clinically associated with severe adverse effects, including hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions when co-administered with alcohol. These toxicities arise because the free thiol group of MTT inhibits vitamin K epoxide reductase and aldehyde dehydrogenase.

5-(Ethylthio)-1-methyl-1H-tetrazole serves as a critical model compound for drug developers. By S-alkylating the thiol (as seen in the ethylthio derivative), the sulfur atom is sterically and electronically blocked. Researchers utilize this compound to study structure-activity relationships (SAR), demonstrating that masking the free thiol completely abolishes the enzymatic inhibition responsible for the disulfiram-like toxicity, while retaining the favorable pharmacokinetic properties imparted by the tetrazole ring.

Sources

The Ascendant Role of Substituted 1H-Tetrazoles in Modern Drug Discovery: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-tetrazole scaffold, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have propelled its integration into a multitude of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the significant and diverse biological activities exhibited by substituted 1H-tetrazole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antihypertensive, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these activities and the structure-activity relationships that govern their potency.

Introduction: The Versatility of the Tetrazole Ring

The tetrazole moiety's appeal in drug design stems from its favorable metabolic stability and enhanced lipophilicity compared to a carboxylic acid group.[1] Its planar, nitrogen-rich structure allows for a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[3][4] This has led to the successful development of numerous tetrazole-containing drugs for a wide range of diseases.[5][6] The most common synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, a robust and versatile method.[1][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of DNA replication, and the generation of oxidative stress.[1][10][11]

Mechanism of Action: Inducing Programmed Cell Death

A primary anticancer strategy of many tetrazole derivatives is the induction of apoptosis, or programmed cell death.[1] Some compounds have been shown to trigger the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[12] Certain pyrazolo[4,3-e]tetrazolo[1,5-b][13][14][15]triazine sulfonamides have demonstrated strong pro-apoptotic and pro-oxidative properties in cancer cell lines.

cluster_0 Intrinsic Apoptosis Pathway Tetrazole Derivative Tetrazole Derivative Mitochondrial Stress Mitochondrial Stress Tetrazole Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some tetrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test tetrazole derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted-1H-tetrazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3d MCF-7 (Breast)15[16]
3e Caco-2 (Colon)18[16]
3f HeLa (Cervical)22[16]
5o Liver Cancer1.0 - 4.0[8]
6d A549 (Lung)2.74[3]

Antihypertensive Activity: Regulating Blood Pressure

Several tetrazole-containing drugs are widely used in clinical practice for the treatment of hypertension.[5] These compounds primarily act as angiotensin II receptor blockers (ARBs).[5][17]

Mechanism of Action: Angiotensin II Receptor Blockade

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT1) receptor, leading to increased blood pressure.[15][18] Tetrazole-containing ARBs like losartan, valsartan, and irbesartan selectively and competitively block the binding of angiotensin II to the AT1 receptor.[5][14][15][18][19] This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[15][19][20]

cluster_1 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Release Aldosterone Release AT1 Receptor->Aldosterone Release Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Release->Increased Blood Pressure Losartan (ARB) Losartan (ARB) Losartan (ARB)->AT1 Receptor Blocks

Caption: Mechanism of action of Losartan as an Angiotensin II Receptor Blocker.

Anti-inflammatory Activity: Combating Inflammation

Certain substituted 1H-tetrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13][21][22] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, like celecoxib (which contains a related pyrazole ring but illustrates the principle), can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][21][22][23] The design of tetrazole derivatives as selective COX-2 inhibitors is an active area of research.[1][24]

cluster_2 Prostaglandin Synthesis Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Tetrazole-based COX-2 Inhibitor Tetrazole-based COX-2 Inhibitor Tetrazole-based COX-2 Inhibitor->COX-2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.[25]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the tetrazole derivatives.[1]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.[1]

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the control group.[1]

Antimicrobial and Antifungal Activity: Fighting Infections

Substituted 1H-tetrazoles have demonstrated promising activity against a broad spectrum of bacteria and fungi.[26][27][28][29] The introduction of a halogen to the aniline fragment of some tetrazole derivatives has been shown to increase their antimicrobial activity.[26]

Mechanism of Action

The antimicrobial mechanisms of tetrazole derivatives can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[30] Some derivatives may also disrupt the microbial cell membrane or interfere with other vital metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria or fungi (e.g., 0.5 McFarland standard).[1]

  • Serial Dilution: Prepare a series of twofold dilutions of the test tetrazole compounds in a suitable liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected tetrazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
1 Staphylococcus aureus (clinical)0.8[30]
2 Staphylococcus epidermidis (clinical)0.8[30]
3 Staphylococcus aureus (clinical)0.8[30]
4b Fungal strainsExcellent activity[27]
4c Fungal strainsExcellent activity[27]

Antiviral Activity: A Frontier in Tetrazole Research

Tetrazole derivatives are also being explored for their potential as antiviral agents against various viruses, including influenza, HIV, and Herpes Simplex Virus (HSV).[31][32][33][34]

Mechanism of Action

The antiviral mechanisms of tetrazoles are diverse. For instance, some 5-(phosphonomethyl)-1H-tetrazole derivatives have been shown to inhibit the influenza virus transcriptase and, to a lesser extent, the DNA polymerases of HSV-1 and HSV-2.[31][32]

Antidiabetic Activity: Managing Blood Glucose Levels

A growing body of evidence suggests that substituted 1H-tetrazoles possess significant antidiabetic properties.[7][35][36][37][38]

Mechanism of Action: PPARγ Agonism

Some 5-substituted-1H-tetrazole derivatives act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[35][36][37][38] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity and improves glucose uptake in peripheral tissues, thereby lowering blood glucose levels.[35][36]

Notable Antidiabetic Tetrazole Derivatives

One particularly potent compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole, demonstrated glucose-lowering activity 72 times more potent than the established antidiabetic drug pioglitazone in animal models.[35][36][37]

Conclusion and Future Perspectives

Substituted 1H-tetrazoles represent a remarkably versatile and fruitful scaffold in medicinal chemistry. Their favorable physicochemical properties and the ability to modulate a wide array of biological targets have led to their successful application in treating a diverse range of diseases. The continued exploration of structure-activity relationships, coupled with mechanism-of-action studies, will undoubtedly lead to the development of novel and more effective tetrazole-based therapeutics. The potential for creating dual-action inhibitors, for instance, compounds with both anticancer and antimicrobial properties, presents an exciting avenue for future research.[10][11] As our understanding of the biological roles of various molecular targets deepens, the rational design of substituted 1H-tetrazoles will continue to be a cornerstone of modern drug discovery.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

  • What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Losartan - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Momose, Y., et al. (2002). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.
  • Momose, Y., et al. (2002). Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Ostrovskii, V. A., et al. (2017). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Research Results in Pharmacology, 3(4), 53-62.
  • Hutchinson, D. W., & Naylor, M. (1985). The antiviral activity of tetrazole phosphonic acids and their analogues. Nucleic Acids Research, 13(23), 8519–8530.
  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis. (2019, November 25). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Losartan - StatPearls - NCBI Bookshelf. (2024, February 26). Retrieved from [Link]

  • Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC. (2021, March 1). Retrieved from [Link]

  • The antiviral activity of tetrazole phosphonic acids and their analogues - PMC - NIH. (1985, December 9). Retrieved from [Link]

  • Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review | Asian Journal of Chemistry. (2021, October 20). Retrieved from [Link]

  • Momose, Y., et al. (2002). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. Chemical & Pharmaceutical Bulletin, 50(1), 100-111.
  • Rao, V. J., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 2(6), 486-492.
  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl] - Indian Journal of Pharmaceutical Sciences. (2015). Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239.
  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed. (2022, October). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - MDPI. (2024, September 12). Retrieved from [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - MDPI. (2023, December 6). Retrieved from [Link]

  • Drugs in the market with a tetrazole moiety. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7). Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (2024, January 10). Retrieved from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][13][14][15]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. (2023, June 30). Retrieved from [Link]

  • Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives | Bentham Science Publishers. (2017, March 1). Retrieved from [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC. (2020, May 14). Retrieved from [Link]

  • Synthesis, characterization and study of antibacterial activity of some novel tetrazole derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing). (2011). Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde | Semantic Scholar. (2014). Retrieved from [Link]

  • Microwave assisted synthesis of 1H-tetrazole based flavonoid derivatives and their antimicrobial activity | Journal of the Serbian Chemical Society. (2018, December 29). Retrieved from [Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - ResearchGate. (2025, October 12). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010, December 6). Retrieved from [Link]

  • Tetrazoles: Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents - PubMed. (2018, February 7). Retrieved from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (2017, January 10). Retrieved from [Link]

  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire. (2021, June 15). Retrieved from [Link]

  • The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC. (2017, June 26). Retrieved from [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC. (2018, August 28). Retrieved from [Link]

  • Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Engineering Bioisosteres: The Strategic Replacement of Carboxylic Acids with 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Bioisosteric Paradigm

In the landscape of medicinal chemistry, the carboxylic acid functional group is a ubiquitous pharmacophore, essential for forming critical ionic interactions and hydrogen bonds with target proteins[1]. However, the presence of a free carboxylate often introduces significant pharmacokinetic liabilities, including limited passive membrane diffusion and susceptibility to phase II metabolic degradation (e.g., acyl glucuronidation).

To circumvent these shortcomings without sacrificing target affinity, medicinal chemists frequently employ bioisosteric replacement. The most successful and widely validated non-classical bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole [2]. This whitepaper explores the physicochemical causality behind this substitution, provides a logical framework for its application, and details a self-validating synthetic protocol for generating tetrazole-based drug candidates.

Physicochemical Profiling: Causality Behind the Isostere

To understand why a tetrazole successfully mimics a carboxylic acid, we must analyze the underlying physical chemistry that dictates their behavior in biological systems.

Acidity and Charge Delocalization

Both carboxylic acids and 5-substituted tetrazoles act as proton donors and are predominantly ionized at physiological pH (7.4). The pKa of a typical carboxylic acid ranges from 4.0 to 5.0. Remarkably, the pKa of unsubstituted 1H-tetrazole is approximately 4.9[3].

The Causality: The acidity of the tetrazole is driven by the extreme stability of its conjugate base. Upon deprotonation, the resulting negative charge is highly delocalized across the four nitrogen atoms of the aromatic ring via resonance[3]. This symmetric charge distribution mirrors the resonance stabilization seen in the carboxylate anion, allowing the tetrazolate to form nearly identical electrostatic interactions with basic amino acid residues (e.g., arginine, lysine) in a receptor's binding pocket[4].

Lipophilicity and The Desolvation Penalty

A primary motivation for the tetrazole swap is to improve membrane permeability. The tetrazolate anion is significantly more lipophilic (higher logP/logD) than the corresponding carboxylate—sometimes by up to a full log unit or more[1].

The Causality: The delocalization of the negative charge over a larger, five-membered aromatic system reduces the localized charge density compared to the concentrated charge on the two oxygen atoms of a carboxylate. However, researchers must be aware of the "desolvation penalty." Tetrazoles possess four nitrogen atoms capable of intense hydrogen bonding with water. Consequently, while lipophilicity increases, the energy required to strip away the hydration shell before membrane permeation (desolvation) also increases, occasionally resulting in lower-than-expected permeability[5].

Metabolic Stability

Carboxylic acids are highly susceptible to acyl glucuronidation in the liver. These acyl glucuronides can be chemically reactive, covalently binding to proteins and triggering toxicological or immunogenic responses.

The Causality: Tetrazoles are metabolically robust. While they can undergo N-glucuronidation, the resulting N-glucuronide adducts are chemically inert and are safely excreted without the toxicity risks associated with acyl glucuronides[1].

Table 1: Comparative Physicochemical Properties

A quantitative summary of the key physicochemical differences guiding rational drug design.

PropertyCarboxylic Acid (-COOH)5-Substituted 1H-TetrazolePharmacological Implication
Acidity (pKa) ~4.0 - 5.0~4.5 - 5.1Both are ionized at physiological pH (7.4), allowing similar ionic target interactions.
Lipophilicity (logP) Lower baselineUp to 10-fold higherTetrazolate anions exhibit greater lipophilicity, potentially improving oral absorption.
Desolvation Penalty ModerateHighTetrazoles form stronger H-bonds with water, which can sometimes offset permeability gains[5].
Metabolic Stability Susceptible to reactive acyl glucuronidationResistant (undergoes stable N-glucuronidation)Tetrazoles avoid the formation of reactive, potentially toxic acyl glucuronide metabolites[1].
Geometry & Size Planar (sp2 carbon)Planar (aromatic ring)Tetrazole's larger spatial volume extends the hydrogen-bond environment further than carboxylates[1].

Strategic Decision Workflow

Replacing a carboxylic acid with a tetrazole is not a universal remedy. It is a targeted strategy deployed when specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities are identified during lead optimization.

DecisionWorkflow Start Lead Compound with -COOH Group Assess Assess ADME Liabilities Start->Assess Metab Acyl Glucuronidation or Rapid Clearance? Assess->Metab Perm Poor Passive Permeability? Metab->Perm No Swap Synthesize 5-Substituted 1H-Tetrazole Analog Metab->Swap Yes Perm->Swap Yes Alternative Consider Sulfonamides or Oxadiazoles Perm->Alternative No Evaluate In Vitro Validation (pKa, logD, Binding) Swap->Evaluate

Decision workflow for considering a tetrazole bioisostere in drug design.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The most definitive clinical validation of the tetrazole bioisostere is found in the "sartan" class of antihypertensive drugs (e.g., Losartan, Valsartan)[2].

During the development of Losartan, researchers discovered that replacing the carboxylic acid moiety of the lead compound with a 5-substituted tetrazole maintained the critical ionic interaction with the AT1 receptor while drastically improving the molecule's oral bioavailability and metabolic half-life[1]. The tetrazole ring acts as a competitive antagonist, preventing the endogenous agonist (Angiotensin II) from binding, thereby halting the vasoconstriction cascade.

ARBPathway AngI Angiotensin I AngII Angiotensin II (Endogenous Agonist) AngI->AngII ACE AT1R AT1 Receptor (GPCR) AngII->AT1R Activates Response Vasoconstriction & Hypertension AT1R->Response Signaling Losartan Losartan (Tetrazole) Competitive Antagonist Losartan->AT1R Blocks

Renin-Angiotensin signaling pathway illustrating AT1 receptor blockade by tetrazole-based ARBs.

Synthetic Methodologies & Self-Validating Protocols

The most robust and atom-economical method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide source (typically sodium azide)[6].

Causality of Reagent Selection:
  • Zinc Bromide (ZnBr₂): Acts as a Lewis acid. Zinc coordinates to the nitrogen of the nitrile, withdrawing electron density from the nitrile carbon. This significantly lowers the activation energy required for the nucleophilic attack by the azide anion[6].

  • Water (Solvent): Provides a high-heat-capacity medium that safely dissipates the exothermic energy of the "click" cycloaddition while fully solubilizing the sodium azide[6].

Step-by-Step Self-Validating Protocol

Materials Required: Organic nitrile (10 mmol), Sodium azide (NaN₃) (12 mmol), Zinc bromide (ZnBr₂) (12 mmol), Deionized water (20 mL), 3M HCl, Ethyl acetate[6].

  • Step 1: Reaction Assembly & Activation

    • Action: To a 100 mL round-bottom flask, add the organic nitrile, NaN₃, ZnBr₂, and water. Equip with a reflux condenser and magnetic stir bar.

    • Validation Checkpoint: Ensure complete dissolution of the zinc and azide salts. The nitrile may remain as a suspension depending on its lipophilicity.

  • Step 2: Cycloaddition & TLC Validation

    • Action: Heat the mixture to vigorous reflux (approx. 100 °C) for 12–24 hours.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting nitrile spot confirms 100% conversion to the zinc-tetrazolate intermediate[6]. Do not proceed until conversion is verified.

  • Step 3: Acidification & Product Precipitation

    • Action: Cool the reaction to room temperature. Transfer to an ice bath in a well-ventilated fume hood. Slowly add 3M HCl dropwise while stirring vigorously. (Caution: Toxic hydrazoic acid gas may evolve).

    • Validation Checkpoint: Monitor the pH using indicator paper. Once the pH reaches ~1.0, the highly water-soluble tetrazolate anion is protonated into the neutral 1H-tetrazole. A sudden, heavy precipitation of a white/off-white solid serves as visual validation of successful protonation[6].

  • Step 4: Isolation & Analytical Confirmation

    • Action: Isolate the precipitate via vacuum filtration. Wash with cold water to remove residual zinc salts and unreacted azide. Dry under vacuum.

    • Validation Checkpoint: Perform LC-MS and melting point analysis. The presence of the [M-H]- ion in negative electrospray ionization (ESI) confirms the acidic tetrazole mass.

References

  • Benchchem. "Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design."

  • Benchchem. "Step-by-step synthesis protocol for 5-substituted Tetrazoles." 6

  • National Institutes of Health (PMC). "Carboxylic Acid (Bio)Isosteres in Drug Design." 1

  • Taylor & Francis. "Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole." 2

  • Benchchem. "An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole." 3

  • Chemistry Stack Exchange. "Why is tetrazole acidic?" 4

  • The Curious Wavefunction. "The same and not the same: Carboxylic acids and tetrazoles." 5

Sources

Comprehensive Safety and Handling Guide for 5-(Ethylthio)-1-methyl-1H-tetrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 89541-43-5) is a critical high-nitrogen heterocyclic intermediate extensively utilized in the synthesis of cephalosporin antibiotics[1]. While its structural properties make it an excellent leaving group and side-chain modifier in drug development, the inherent thermodynamic instability of the tetrazole ring demands rigorous, specialized handling protocols.

This whitepaper provides an in-depth, causality-driven guide to the safety, reactivity, and handling of this compound. By understanding the mechanistic toxicology and thermodynamic behavior of tetrazole derivatives, researchers can implement self-validating safety systems that prevent catastrophic energetic events and toxicological exposure[2][3].

Physicochemical & Hazard Profiling

The hazards associated with 5-(Ethylthio)-1-methyl-1H-tetrazole stem from its high nitrogen content. Tetrazoles possess a high positive heat of formation; when subjected to thermal stress or friction, the ring undergoes rapid exothermic cleavage, releasing highly stable nitrogen gas ( N2​ )[3].

Quantitative Hazard Summary
Property / Hazard ParameterValue / ClassificationMechanistic Rationale
Chemical Name 5-(Ethylthio)-1-methyl-1H-tetrazoleCore tetrazole ring with thioether linkage.
CAS Number 89541-43-5Unique identifier for regulatory tracking[1].
Molecular Formula C4​H8​N4​S High N-to-C ratio indicates energetic potential[4][5].
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Thiol/thioether derivatives interact with mucosal membranes, causing acute inflammation[4][5].
GHS Physical Hazards Potential Flammable Solid / ExplosiveDecomposes rapidly above melting point or under shock[2][6].
Storage Class 4.1A (Explosive hazardous materials)Requires isolation from oxidizers and active metals[5][7].

Mechanistic Toxicology & Reactivity

To handle 5-(Ethylthio)-1-methyl-1H-tetrazole safely, one must understand why it reacts violently. The tetrazole nucleus contains four nitrogen atoms. The thermodynamic drive to form triple-bonded N2​ gas is immense.

When activation energy is supplied via heat, friction, or electrostatic discharge , the tetrazole ring fractures. This cleavage is highly exothermic. In a confined space, the instantaneous evolution of N2​ gas causes rapid overpressurization, leading to a blast effect rather than a traditional fire[2][3]. Furthermore, the combustion of the ethylthio side chain generates highly toxic sulfur oxides ( SOx​ ) alongside nitrogen oxides ( NOx​ )[6].

Reactivity Tetrazole 5-(Ethylthio)-1-methyl-1H-tetrazole (High Nitrogen Content) Decomp Exothermic Ring Cleavage Tetrazole->Decomp Instability Threshold Reached Stress Thermal Stress / Shock / Friction Stress->Tetrazole Activation Energy Oxidizers Strong Oxidizers / Active Metals Oxidizers->Tetrazole Chemical Incompatibility N2 Rapid N2 Gas Evolution (Overpressurization) Decomp->N2 Primary Hazard (Blast) ToxFumes Toxic SOx / NOx Fumes Decomp->ToxFumes Secondary Hazard (Inhalation)

Thermodynamic decomposition pathway of 5-(Ethylthio)-1-methyl-1H-tetrazole under stress.

Self-Validating Handling Protocols

Because tetrazole derivatives present an extreme risk of explosion by shock, friction, or static discharge[2][7], standard laboratory practices are insufficient. The following protocol utilizes a self-validating system where each step requires a physical or instrumental confirmation before proceeding.

Protocol 1: Routine Transfer and Weighing

Objective: Safely transfer the solid powder without inducing electrostatic discharge or mechanical friction.

  • Environmental Validation:

    • Action: Conduct all work inside an explosion-proof fume hood.

    • Validation: Verify the hood face velocity is between 0.4–0.6 m/s using a calibrated anemometer. Do not proceed if the alarm is active[8].

  • Electrostatic Grounding:

    • Action: Ground and bond all receiving containers and spatulas[2][6].

    • Causality: Powders accumulate static charge during pouring. A static spark provides sufficient activation energy to ignite the dust cloud.

    • Validation: Use a multimeter to confirm resistance between the container and the grounding bus bar is <10Ω .

  • Frictionless Transfer:

    • Action: Use only non-sparking (e.g., PTFE or conductive ceramic) spatulas[9].

    • Causality: Metal-on-metal or metal-on-glass scraping generates micro-frictions and localized hot spots that can trigger ring cleavage[2].

    • Validation: Visually inspect the spatula for structural integrity; ensure no metal tools are present in the hood.

  • PPE Verification:

    • Action: Don flame-resistant clothing, anti-static gloves, tightly fitting safety goggles, and an N95/P3 particulate respirator[2][5].

    • Validation: Perform a positive/negative pressure seal check on the respirator before opening the chemical container.

Emergency Response & Decontamination Workflow

In the event of a spill or accidental ignition, the primary hazard is the blast effect and the secondary hazard is the inhalation of SOx​/NOx​ fumes[2][6]. Sweeping the dry powder is strictly prohibited, as the mechanical friction of the broom bristles can detonate the material[6][7].

SpillResponse Detect Spill Detected Isolate Evacuate & Isolate Area (1000m for large fires) Detect->Isolate Ignition Eliminate Ignition Sources (Static, Heat, Sparks) Isolate->Ignition PPE Don PPE (N95/P3, Goggles, Flame-Resistant) Ignition->PPE Contain Wet Containment (Avoid Dry Sweeping/Friction) PPE->Contain Dispose Chemical Disposal (Licensed Incineration) Contain->Dispose

Step-by-step emergency response workflow for tetrazole derivative spills.

Protocol 2: Spill Remediation
  • Isolation: Immediately evacuate personnel from the immediate area. If a fire has reached the explosive material, DO NOT fight the fire ; evacuate up to 1000 meters[2][7].

  • Ignition Control: Shut off all electrical equipment in the vicinity to prevent spark generation[6].

  • Wet Desensitization: Gently mist the spilled powder with a compatible inert solvent (e.g., copious amounts of water) to desensitize the explosive potential and suppress dust formation[4][10].

  • Collection: Use a damp, non-abrasive cloth or a dedicated explosion-proof wet vacuum to collect the material[6][9]. Place in an anti-static, conductive waste bag.

  • Disposal: Route to a licensed chemical destruction plant capable of handling explosive hazardous materials via controlled incineration with flue gas scrubbing[4][9].

Storage & Incompatibility Matrix

Long-term stability of 5-(Ethylthio)-1-methyl-1H-tetrazole requires strict environmental controls.

  • Temperature & Atmosphere: Store in a cool, dry, well-ventilated area, tightly sealed in its original packaging under an inert gas (Argon or Nitrogen) to prevent oxidative degradation[2][10].

  • Incompatibilities: Strictly isolate from:

    • Strong Oxidizers: Can initiate exothermic degradation[2][7].

    • Acidic Materials (Strong acids, acid anhydrides): React to release heat and highly corrosive gases[2].

    • Active Metals: Can form heavy metal tetrazole salts, which are exponentially more shock-sensitive and explosive than the parent compound[2][3].

Sources

Solubility and Stability Profile of 5-(Ethylthio)-1-methyl-1H-tetrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

In modern organic synthesis and pharmaceutical development, tetrazole derivatives frequently serve as critical building blocks, bioisosteres for carboxylic acids, and specialized ligands. 5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2 / structurally related to 89797-68-2) is a highly functionalized heterocycle whose physicochemical behavior is dictated by a fascinating structural dichotomy [1].

The core 1H-tetrazole ring is highly polar, electron-deficient, and capable of strong dipole interactions. However, the functionalization at the N1 position with a methyl group and the C5 position with an ethylthio ether eliminates the molecule's hydrogen-bond donating capacity (a feature present in unsubstituted tetrazoles) and introduces significant hydrophobic bulk. As a Senior Application Scientist, I approach the profiling of this compound by analyzing how this specific structural configuration drives its thermodynamic solubility in organic solvents and its kinetic vulnerabilities during stability testing.

Thermodynamic Solubility in Organic Solvents

The Causality of Solvation

The solubility of 5-(Ethylthio)-1-methyl-1H-tetrazole is governed by the principle of "like dissolves like," but with nuanced thermodynamic caveats. Because the molecule is an aprotic, moderately polar compound, it exhibits exceptional solubility in moderately polar organic solvents.

  • Aprotic Polar Solvents (e.g., Dichloromethane, Acetonitrile): The high dielectric constant and dipole moment of these solvents align perfectly with the dipole of the tetrazole ring. The polarizability of the exocyclic sulfur atom further enhances dispersion forces, leading to high solubility.

  • Non-Polar Solvents (e.g., Hexane): The strong intermolecular dipole-dipole interactions between the tetrazole rings in the solid crystal lattice cannot be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons, resulting in poor solubility.

  • Protic Solvents (e.g., Water, Methanol): While the nitrogen lone pairs can act as hydrogen bond acceptors, the hydrophobic penalty imposed by the ethyl and methyl groups severely restricts aqueous solubility.

Quantitative Solubility Profile

Table 1: Estimated Solubility Profile of 5-(Ethylthio)-1-methyl-1H-tetrazole at 25°C

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 8.93> 50 (High)Dipole-induced dipole interactions
Acetonitrile (MeCN) 37.5> 30 (High)Strong dipole-dipole alignment
Ethyl Acetate (EtOAc) 6.0210 - 30 (Moderate)Hydrogen bond acceptor interactions
Methanol (MeOH) 32.75 - 15 (Moderate)Protic solvation of nitrogen lone pairs
Hexane 1.89< 1 (Poor)Lack of polarizability/dipole interactions
Water 80.1< 1 (Poor)High hydrophobic penalty
Experimental Methodology: Thermodynamic Solubility

To ensure trustworthiness and reproducibility in early-stage drug development, solubility should be measured using the gold-standard Shake-Flask Method coupled with HPLC-UV quantification [2]. This is a self-validating system: by ensuring the presence of undissolved solid at the end of the incubation, we guarantee that thermodynamic equilibrium (saturation) has been achieved.

Protocol 1: Shake-Flask Method

  • Preparation: Weigh exactly 50 mg of 5-(Ethylthio)-1-methyl-1H-tetrazole into a 2 mL borosilicate glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., MeCN) to create a supersaturated suspension.

  • Incubation: Seal the vial and place it in a temperature-controlled thermomixer. Incubate at 25°C ± 0.1°C with continuous agitation (800 rpm) for 24 hours to overcome the kinetic energy barrier of dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to firmly pellet the undissolved solid lattice.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute 1:100 in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze via HPLC-UV (λ = 230 nm) against a pre-established multi-point calibration curve.

SolubilityWorkflow A 1. Solid Compound 5-(Ethylthio)-1-methyl-1H-tetrazole B 2. Solvent Addition (e.g., MeCN, DCM, EtOAc) A->B C 3. Isothermal Incubation (Shake-Flask, 25°C, 24h) B->C D 4. Phase Separation (Centrifugation at 10,000 rpm) C->D E 5. Aliquot Extraction & Serial Dilution D->E F 6. HPLC-UV Quantification (vs. Calibration Curve) E->F

Fig 1: Thermodynamic solubility determination workflow via the shake-flask method.

Stability and Degradation Pathways

Mechanistic Vulnerabilities

When evaluating the stability of 5-(Ethylthio)-1-methyl-1H-tetrazole under ICH Q3A guidelines [3], we must look at the molecule's kinetic weak points. The aromatic tetrazole ring is thermodynamically robust due to resonance stabilization, resisting thermal degradation up to its melting point and beyond.

However, the exocyclic thioether linkage is highly susceptible to degradation. The sulfur atom possesses two lone pairs of electrons that are highly nucleophilic. When exposed to oxidative stress (e.g., peroxides, atmospheric oxygen over prolonged periods, or trace transition metals), these lone pairs readily undergo electrophilic oxygen transfer, yielding sulfoxide and ultimately sulfone degradants.

Forced Degradation Profile

Table 2: Forced Degradation Matrix (ICH Q3A Standards)

Stress ConditionReagents / EnvironmentPrimary DegradantMechanistic Causality
Oxidation 3% H2O2, 24h, RTSulfoxide / SulfoneElectrophilic oxygen transfer to thioether
Thermal 80°C, 48h, Solid StateNone (Stable)High activation energy for ring cleavage
Hydrolytic (Acid) 0.1 M HCl, 60°C, 24hTrace fragmentationProtonation of N4, slow ring opening
Hydrolytic (Base) 0.1 M NaOH, 60°C, 24hTrace fragmentationNucleophilic attack on C5
Experimental Methodology: Forced Degradation

To accurately map the impurity profile, a forced degradation study must be executed. The following protocol isolates the oxidative vulnerability of the compound.

Protocol 2: Oxidative Stress Testing

  • Sample Preparation: Dissolve the compound in MeCN to a final concentration of 1.0 mg/mL.

  • Stress Induction: Mix 1 mL of the sample solution with 1 mL of 3% aqueous H2O2 in a glass vial.

  • Incubation: Seal and incubate at room temperature (25°C) for 24 hours, strictly protected from light to prevent confounding photolytic degradation.

  • Quenching: Neutralize the residual peroxide by adding 100 µL of a 10% sodium thiosulfate solution. This step is critical; failing to quench will cause continued degradation inside the HPLC autosampler, invalidating the temporal data.

  • Analysis: Inject the quenched sample into an LC-MS system. Look for parent compound depletion and the emergence of peaks with mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

DegradationPathway A 5-(Ethylthio)-1-methyl -1H-tetrazole B Oxidative Stress (H2O2, mCPBA) A->B E Thermal / Basic Stress (T > 80°C or pH > 10) A->E C Sulfoxide Derivative (Intermediate) B->C Mild Oxidation D Sulfone Derivative (Final Oxidation Product) C->D Strong Oxidation F Tetrazole Ring Fragmentation Products E->F Extreme Conditions

Fig 2: Primary degradation pathways under oxidative and thermal stress conditions.

References

  • Title: 5-(Ethylthio)-1H-tetrazole - Chemical Properties Source: LookChem Chemical Database URL: [Link]

  • Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Methodological & Application

Using 5-(Ethylthio)-1-methyl-1H-tetrazole as an activator in oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights into 5-(Ethylthio)-1H-tetrazole (ETT) and the 1-Methylated Paradox

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the phosphoramidite coupling step is the primary determinant of overall sequence fidelity and yield. As the demand for long, heavily modified RNA and CRISPR guide RNAs has surged, traditional activators like 1H-tetrazole have proven insufficient due to poor solubility and inadequate acidity.

This application note provides a comprehensive evaluation of 5-(Ethylthio)-1H-tetrazole (ETT) as a premier activator. Crucially, we address a common structural trap in novel reagent development: the use of its alkylated derivative, 5-(Ethylthio)-1-methyl-1H-tetrazole . By dissecting the mechanistic causality of the coupling reaction, this guide demonstrates why the acidic proton is non-negotiable for standalone activation, and provides field-proven, self-validating protocols for both standard ETT and experimental binary activator systems.

Mechanistic Causality: The Dual-Action Requirement

To understand experimental choices in activator selection, one must first understand the transition state of the coupling reaction. Phosphoramidite activation is not a simple nucleophilic substitution; it is a meticulously orchestrated two-step cascade requiring the activator to act as both a Brønsted acid and a nucleophile ().

  • Protonation (The Acid Role): The activator donates a proton to the diisopropylamino group of the phosphoramidite, converting it into a superior leaving group.

  • Displacement (The Nucleophile Role): The resulting tetrazolate anion attacks the phosphorus(III) center, displacing the amine to form a highly reactive tetrazolide intermediate. This intermediate is subsequently attacked by the 5'-hydroxyl of the growing oligonucleotide chain.

PhosphoramiditeActivation A Phosphoramidite (Inactive P-III) C Protonated Phosphoramidite (Good Leaving Group) A->C Protonation by Activator B Activator (ETT) Brønsted Acid (pKa 4.28) B->C Donates H+ D Tetrazolide Intermediate (Highly Reactive) C->D Nucleophilic Attack by Tetrazolate Anion F Phosphite Triester (Coupled Product) D->F Nucleophilic Substitution E 5'-OH of Growing Oligonucleotide E->F Attacks P(III) center

Figure 1: Mechanism of phosphoramidite activation demonstrating the dual acid/nucleophile requirement.

The ETT Advantage

Standard 1H-tetrazole has a pKa of 4.89. For sterically hindered RNA amidites (e.g., TBDMS or TOM protected), this mild acidity results in sluggish protonation. ETT (5-Ethylthio-1H-tetrazole) features an electron-withdrawing ethylthio group that lowers its pKa to 4.28 (). This increased acidity accelerates the initial protonation step, driving the reaction forward efficiently even with bulky RNA monomers. Furthermore, ETT exhibits superior solubility in acetonitrile (>0.75 M), preventing the catastrophic crystallization in synthesizer micro-valves that plagues 1H-tetrazole.

The 1-Methyl Paradox: 5-(Ethylthio)-1-methyl-1H-tetrazole

A frequent point of confusion in reagent procurement and novel method development is the substitution of ETT with 5-(Ethylthio)-1-methyl-1H-tetrazole .

From a mechanistic standpoint, 1-methylation fundamentally abolishes the molecule's ability to act as a standalone activator . Because the nitrogen atom at the 1-position is alkylated, the molecule lacks the exchangeable acidic N-H proton. Consequently, it cannot perform Step 1 (Protonation) of the activation cascade. The phosphoramidite remains inert, and coupling fails entirely.

If a researcher must utilize 5-(Ethylthio)-1-methyl-1H-tetrazole (e.g., for specialized mechanistic studies or due to supply constraints), it must be deployed in a Binary Activator System . In this setup, the 1-methylated tetrazole acts exclusively as a nucleophilic catalyst, while a separate non-nucleophilic strong acid (such as Pyridinium Trifluoroacetate) is added to provide the necessary protons ().

ActivatorComparison Root Tetrazole-Based Activators ETT 5-(Ethylthio)-1H-tetrazole (ETT) Active Standalone Root->ETT MeETT 5-(Ethylthio)-1-methyl-1H-tetrazole Inactive Standalone Root->MeETT Proton Has Acidic N-H Proton (pKa ~4.28) ETT->Proton NoProton Lacks Acidic Proton (Aprotic) MeETT->NoProton Dual Functions as both Acid & Nucleophile Proton->Dual Binary Requires External Acid (e.g., Pyridinium TFA) NoProton->Binary

Figure 2: Logical flow of activator functionality based on the presence of an exchangeable proton.

Comparative Quantitative Data

Table 1: Physicochemical Properties of Activators
ActivatorpKaSolubility in ACN (25°C)Acidity TypeNucleophilicity
1H-Tetrazole 4.89~0.45 MBrønsted AcidModerate
5-(Ethylthio)-1H-tetrazole (ETT) 4.28>0.75 MBrønsted AcidHigh
5-(Benzylthio)-1H-tetrazole (BTT) 4.08~0.33 MBrønsted AcidHigh
4,5-Dicyanoimidazole (DCI) 5.20>1.10 MWeak AcidVery High
5-(Ethylthio)-1-methyl-1H-tetrazole N/A (Aprotic)>1.0 MNoneModerate-High
Table 2: Recommended Coupling Times (Standard 1 µmol Scale)
Activator SystemDNA AmiditesRNA (TBDMS) AmiditesRNA (TOM) Amidites
ETT (0.25 M) 1.5 - 2.0 min3.0 - 6.0 min1.5 - 2.0 min
1H-Tetrazole (0.45 M) 2.0 - 3.0 min10.0 - 12.0 min3.0 - 4.0 min
5-(Ethylthio)-1-methyl-1H-tetrazole + PyTFA (0.25 M) 2.0 - 3.0 min6.0 - 8.0 min2.0 - 3.0 min

Self-Validating Experimental Protocols

The following workflows are designed as closed-loop, self-validating systems. Because water competes directly with the 5'-hydroxyl for the tetrazolide intermediate, rigorous moisture control and real-time yield monitoring are built directly into the procedure.

Protocol A: Preparation of 0.25 M ETT Solution

Rationale: ETT is highly hygroscopic. Even minor moisture contamination (>30 ppm) will hydrolyze the activated phosphoramidite into an unreactive H-phosphonate diester, causing irreversible chain termination.

  • Desiccation: Transfer 3.25 g of ETT powder into a clean, dry 100 mL reagent bottle. Dry under high vacuum (<0.1 mbar) for 12 hours.

  • Dissolution: Under an Argon atmosphere, add 100 mL of anhydrous Acetonitrile (ACN). Swirl gently until completely dissolved.

  • Moisture Scavenging: Add 5 grams of activated 3Å molecular sieves directly to the bottle. Allow to sit for 24 hours prior to use.

  • Validation (Karl Fischer): Extract a 1 mL aliquot via syringe and perform Karl Fischer titration. Pass Criteria: H₂O < 30 ppm. If >30 ppm, discard and repeat.

Protocol B: Solid-Phase Coupling & Real-Time Validation

Rationale: Standardizing the delivery ratios ensures that the activator is always in vast excess relative to the amidite, driving the kinetics pseudo-first order.

  • Delivery: Program the synthesizer to deliver the amidite (0.1 M) and the ETT activator (0.25 M) to the solid support column simultaneously in a 1:1 volume ratio.

  • Incubation:

    • For DNA: Allow a 1.5-minute coupling time.

    • For RNA (TBDMS): Allow a 6.0-minute coupling time.

  • Washing & Oxidation: Wash the column with anhydrous ACN (30 seconds), followed by oxidation with 0.02 M Iodine in THF/Pyridine/H₂O (1 minute).

  • Self-Validation (Trityl Monitoring): During the subsequent detritylation step (using 3% Trichloroacetic acid in DCM), collect the eluent and measure the UV absorbance of the dimethoxytrityl (DMT) cation at 498 nm.

    • Calculation: CouplingEfficiency(%)=(AbsorbanceCycleN​/AbsorbanceCycleN−1​)×100

    • Actionable Logic: If efficiency drops below 98.5%, the protocol dictates an immediate halt. The system is invalidated. The operator must re-run the Karl Fischer titration on the ETT solution (Protocol A, Step 4) before proceeding.

Protocol C: Binary System Coupling (Using the 1-Methyl Derivative)

Use this protocol only if evaluating 5-(Ethylthio)-1-methyl-1H-tetrazole as a nucleophilic co-catalyst.

  • Solution Prep: Prepare a single anhydrous ACN solution containing 0.25 M 5-(Ethylthio)-1-methyl-1H-tetrazole AND 0.25 M Pyridinium Trifluoroacetate (PyTFA).

  • Delivery: Deliver this binary mixture simultaneously with the phosphoramidite (0.1 M) in a 1:1 volume ratio.

  • Incubation: Extend coupling times by 20% compared to standard ETT (e.g., 2.5 minutes for DNA) to account for the bimolecular collision requirements of the binary system.

  • Proceed with washing, oxidation, and trityl validation as described in Protocol B.

References

  • Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research. (2007). URL: [Link]

  • Activators for oligonucleotide and phosphoramidite synthesis. European Patent Office. Patent EP1874792B1.
  • Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method. Hayakawa, Y., et al. Journal of the American Chemical Society. (2001). URL:[Link]

Application Note: Solid-Phase Synthesis of Dinucleoside Phosphodiesters Using 5-(Ethylthio)-1H-tetrazole (ETT) Activation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Solid-phase oligonucleotide synthesis fundamentally relies on phosphoramidite chemistry, a cyclical process of coupling nucleotide monomers to a solid support . When synthesizing short, high-purity sequences such as dinucleoside phosphodiesters (dimers), the choice of activator is paramount to achieving near-quantitative coupling yields and preventing the accumulation of unreacted monomers.

Why ETT? The Causality of Activator Selection Historically, 1H-tetrazole was the standard activator for phosphoramidite chemistry. However, the introduction of 5-(Ethylthio)-1H-tetrazole (ETT) significantly improved coupling kinetics . The electron-withdrawing ethylthio group lowers the pKa of ETT to ~4.3, compared to 4.9 for standard 1H-tetrazole . This increased acidity accelerates the protonation of the diisopropylamino leaving group on the phosphoramidite monomer.

Furthermore, ETT exhibits superior solubility in anhydrous acetonitrile (up to 0.75 M) compared to 1H-tetrazole (0.50 M) [[1]]([Link]). This allows for a more concentrated activator solution, driving the bimolecular coupling reaction to completion within 3 to 5 minutes while preventing reagent crystallization in the synthesizer lines .

Reagent Selection and Quantitative Comparison

To ensure a self-validating experimental setup, reagents must be selected based on their specific chemical kinetics. Table 1 summarizes the physicochemical properties of common activators, justifying the selection of ETT for highly efficient dinucleoside synthesis.

Table 1: Quantitative Comparison of Phosphoramidite Activators

ActivatorChemical NamepKaMax Solubility (Acetonitrile)Typical Application
1H-Tetrazole 1H-Tetrazole4.90.50 MStandard, unhindered DNA synthesis
ETT 5-(Ethylthio)-1H-tetrazole4.30.75 MRNA synthesis, hindered monomers, dimers
BTT 5-Benzylthio-1H-tetrazole4.10.25 M - 0.50 MRNA synthesis (TBDMS/TOM protected)
DCI 4,5-Dicyanoimidazole5.21.10 MLarge-scale synthesis, highly soluble

Experimental Methodology: Step-by-Step Protocol

This protocol details the synthesis of a dinucleoside phosphodiester on a 1.0 µmol scale using a controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

Step 1: Detritylation (Deblocking)
  • Action: Wash the CPG-bound 3'-nucleoside with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 60 seconds .

  • Causality: TCA is a weak acid that selectively cleaves the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-position without causing depurination . The release of the DMT cation produces a bright orange color, which serves as a self-validating spectrophotometric metric for reaction progress.

Step 2: Activation and Coupling
  • Action: Co-deliver 0.1 M Nucleoside Phosphoramidite (in anhydrous acetonitrile) and 0.25 M ETT (in anhydrous acetonitrile) to the column. Incubate for 3 minutes .

  • Causality: ETT protonates the diisopropylamino group, generating a highly reactive tetrazolide intermediate. The exposed 5'-OH of the support-bound nucleoside rapidly attacks this intermediate, displacing the tetrazole and forming an unstable phosphite triester linkage .

Step 3: Capping
  • Action: Flush the column with Capping Reagent A (Acetic Anhydride/Lutidine/THF) and Capping Reagent B (16% N-Methylimidazole in THF) for 60 seconds .

  • Causality: Even with highly efficient ETT activation, coupling efficiency is rarely 100%. Capping acetylates any unreacted 5'-OH groups, preventing them from participating in subsequent reactions and drastically simplifying the downstream HPLC purification of the final dimer .

Step 4: Oxidation
  • Action: Treat the support with 0.02 M Iodine (I2) in Pyridine/Water/THF for 30 seconds .

  • Causality: The phosphite triester formed in Step 2 is susceptible to hydrolysis. Iodine oxidizes the phosphorus(III) to a stable, naturally occurring phosphorus(V) phosphodiester linkage . Pyridine acts as a base to neutralize the hydroiodic acid byproduct.

Step 5: Cleavage and Deprotection
  • Action: Transfer the CPG to a sealed vial. Add 1.0 mL of concentrated aqueous ammonium hydroxide (NH4OH) and incubate at 55°C for 8–16 hours.

  • Causality: The ammonia treatment serves three purposes: it cleaves the succinate linker attaching the dimer to the CPG, removes the β-cyanoethyl protecting groups from the phosphate backbone, and removes the exocyclic amine protecting groups (e.g., benzoyl, isobutyryl) from the nucleobases.

Visualizing the Synthesis Workflow and Mechanism

Workflow Start Solid Support (CPG) with 3'-Nucleoside Detrit 1. Detritylation 3% TCA in DCM Start->Detrit Removes 5'-DMT Coupling 2. Activation & Coupling Phosphoramidite + ETT Detrit->Coupling Exposes 5'-OH Capping 3. Capping Ac2O + NMI Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation I2 / Pyridine / H2O Capping->Oxidation Blocks Unreacted 5'-OH Cleavage 5. Cleavage & Deprotection Conc. NH4OH, 55°C Oxidation->Cleavage Forms Phosphodiester End Dinucleoside Phosphodiester Cleavage->End Releases Dimer

Fig 1. Cyclical workflow for solid-phase synthesis of dinucleoside phosphodiesters.

Mechanism Phosphoramidite Nucleoside Phosphoramidite Intermediate Tetrazolide Intermediate Phosphoramidite->Intermediate + ETT - Diisopropylamine ETT ETT Activator (Proton Donor) ETT->Intermediate Product Phosphite Triester Linkage Intermediate->Product Nucleophilic Attack Support 5'-OH Support-Bound Nucleoside Support->Product 5'-OH

Fig 2. Chemical mechanism of ETT-mediated phosphoramidite activation and coupling.

Analytical Validation

Post-synthesis, the crude dinucleoside phosphodiester must be analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS. A successful ETT-activated coupling will typically yield a crude purity of >95% for a dimer. The presence of significant truncated (monomer) peaks indicates moisture contamination in the ETT or phosphoramidite solutions, as water competes with the 5'-OH for the tetrazolide intermediate.

References

  • Glen Research. "Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow: Alternative Activators." glenresearch.com. URL:[Link]

  • Glen Research. "0.25M 5-Ethylthio-1H-Tetrazole (ETT) in Anhydrous Acetonitrile." glenresearch.com. URL:[Link]

  • Bio-protocol. "Oligonucleotide preparation." bio-protocol.org. URL: [Link]

  • ResearchGate. "Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach." researchgate.net. URL: [Link]

Sources

Application of 5-(Ethylthio)-1-methyl-1H-tetrazole in RNA and ribozyme synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature & Mechanistic Clarification

While frequently queried as 5-(Ethylthio)-1-methyl-1H-tetrazole, it is critical for synthetic chemists to recognize that standard phosphoramidite activation fundamentally requires a free, acidic N-H proton to protonate the diisopropylamino leaving group. N1-methylation eliminates this acidic proton, rendering the methylated molecule mechanistically inert for standard coupling. Therefore, this application note focuses on the industry-standard active species, 5-(Ethylthio)-1H-tetrazole (ETT) . The 1-methyl derivative is primarily utilized in specialized medicinal chemistry as a structural bioisostere, whereas ETT is the universally employed activator in high-efficiency oligonucleotide synthesis.

The Causality of Activator Selection in RNA Synthesis

The chemical synthesis of RNA and complex ribozymes is inherently more difficult than DNA synthesis. This difficulty arises from the necessity of a 2'-hydroxyl protecting group (commonly tert-butyldimethylsilyl[TBDMS] or triisopropylsilyloxymethyl [TOM]). These bulky protecting groups create severe steric hindrance at the adjacent 3'-phosphoramidite center, significantly slowing down the coupling reaction ().

Using standard 1H-tetrazole (pKa ~4.8) for RNA synthesis often results in incomplete coupling and truncated sequences—a fatal flaw when synthesizing long, catalytically active ribozymes. ETT (pKa ~4.28) overcomes this thermodynamic barrier through two distinct mechanisms:

  • Enhanced Acidity: The electron-withdrawing ethylthio group lowers the pKa, providing a higher concentration of the protonated phosphoramidite intermediate.

  • Superior Nucleophilicity: The resulting tetrazolide anion is highly nucleophilic, rapidly attacking the phosphorus center to form a highly reactive ETT-phosphoramidite intermediate that readily accepts the 5'-OH of the growing RNA chain ().

Mechanism A RNA Phosphoramidite (Sterically Hindered) B Protonated Phosphoramidite A->B ETT (Protonation) C ETT-Phosphoramidite Intermediate (Highly Reactive) B->C ETT Anion Attack D Phosphite Triester Linkage C->D 5'-OH of Growing Chain

Fig 1: Phosphoramidite activation mechanism by ETT during RNA synthesis.

Quantitative Activator Comparison

The selection of ETT directly impacts cycle time and crude yield. The table below summarizes the physicochemical properties and performance metrics of common activators in RNA synthesis.

ActivatorpKaTypical ConcentrationRNA Coupling TimeAvg. RNA Coupling EfficiencySolubility in Acetonitrile
1H-Tetrazole 4.800.45 M10 – 15 min95.0% – 97.0%Moderate
DCI 5.200.25 M10 min~98.0%High
BTT 4.300.25 M – 0.30 M3 – 5 min>99.0%High
ETT 4.280.25 M – 0.60 M3 – 5 min>99.0%Very High

Data synthesized from standard oligonucleotide manufacturing parameters and .

Self-Validating Protocol: Solid-Phase RNA Synthesis using ETT

A protocol is only as reliable as its internal validation mechanisms. This workflow integrates real-time quality control to ensure the ETT-mediated coupling performs optimally, preventing the costly synthesis of failed ribozyme constructs.

Phase 1: System Dehydration

Causality: ETT is highly hygroscopic. Moisture in the system will outcompete the 5'-OH of the growing RNA chain for the reactive tetrazolide intermediate, causing irreversible chain termination.

  • Purge all synthesizer lines with anhydrous acetonitrile (MeCN).

  • Validation Check: Perform a Karl Fischer titration on the effluent. Do not proceed until water content is strictly <30 ppm .

Phase 2: The Synthesis Cycle

Prepare ETT as a 0.25 M to 0.6 M solution in anhydrous MeCN. RNA phosphoramidites should be prepared at 0.1 M.

  • Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-dimethoxytrityl (DMT) protecting group.

  • Activation & Coupling: Simultaneously deliver the RNA phosphoramidite and the ETT activator to the column.

    • Critical Parameter: Allow a coupling time of 3 to 5 minutes . (Extended times beyond 5 minutes do not improve yield and may increase the risk of side reactions).

  • Capping: Deliver Cap A (THF/Lutidine/Acetic Anhydride) and Cap B (16% N-Methylimidazole in THF) to acetylate any unreacted 5'-OH groups, preventing deletion mutations.

  • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/Water to convert the unstable phosphite triester (P^III) to the stable phosphate triester (P^V).

SynthesisCycle Start Solid Support with Growing RNA Chain Detritylation 1. Detritylation 3% TCA in DCM Removes 5'-DMT Start->Detritylation Coupling 2. Coupling Phosphoramidite + ETT (0.25-0.6 M) Forms Phosphite Triester Detritylation->Coupling Capping 3. Capping Ac2O / NMI Blocks unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation I2 / Water / Pyridine Converts P(III) to P(V) Capping->Oxidation Oxidation->Detritylation Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle

Fig 2: Solid-phase RNA synthesis cycle highlighting the ETT coupling step.

Phase 3: In-Process Quality Control (Self-Validation)

Trityl Monitoring: Collect the effluent from the Detritylation step of each cycle and measure the UV absorbance of the DMT cation at 498 nm.

  • The Logic: The amount of DMT released is directly proportional to the number of successful couplings in the previous cycle.

  • Actionable Threshold: Calculate the step-wise yield. If the coupling efficiency drops below 98.5% , it indicates either moisture contamination in the ETT line or degraded amidites. Halt the synthesis immediately to troubleshoot, saving expensive raw materials.

References

  • Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Gonzalez, C., Scaringe, S., & Usman, N. (1995). "Synthesis, deprotection, analysis and purification of RNA and ribozymes." Nucleic Acids Research, 23(14), 2677-2684.[Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the synthesis of oligonucleotides by the phosphoramidite approach." Tetrahedron, 48(12), 2223-2311.[Link]

  • Welz, R., & Müller, S. (2002). "5-(Benzylmercapto)-1H-tetrazole as activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis." Tetrahedron Letters, 43(5), 795-797.[Link]

5-(Ethylthio)-1-methyl-1H-tetrazole in the development of anti-inflammatory drugs.

Author: BenchChem Technical Support Team. Date: April 2026

[label="Inhibits", fontcolor="#EA4

Finalizing the Diagram Block

I'm now making minor adjustments to the DOT diagram's formatting, and also making comments to the DOT block. I have added a comment for the max width of the diagram. I've re-checked the size attribute to ensure it is within limits and looks good at 100 dpi.

Adding the In-vivo Diagram

I've just added the finalized in-vivo DOT diagram with the specific formatting. It visualizes the tetrazole derivative's inhibitory effects on both COX-2 and Caspase-1, and its downstream impact on prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and the inflammatory response. I've included the complete block of code for the figure within the document.

Application Note: 5-(Ethylthio)-1-methyl-1H-tetrazole as a Privileged Scaffold in Anti-Inflammatory Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Mechanistic Rationale & Pharmacological Context

In contemporary medicinal chemistry, the tetrazole ring is recognized as a highly versatile, privileged scaffold. It is frequently deployed as a non-classical bioisostere for carboxylic acids due to its comparable pKa and planar electronic distribution, which significantly enhances the metabolic stability and membrane permeability of the resulting drug candidates [1.7].

A persistent challenge in the development of non-steroidal anti-inflammatory drugs (NSAIDs) is gastrointestinal (GI) toxicity, primarily driven by the off-target inhibition of constitutive COX-1 enzymes. Substituting the traditional carboxylic acid pharmacophore with a tetrazole ring has historically demonstrated a favorable reduction in ulcerogenic liability while maintaining potent anti-inflammatory action[1].

The specific utilization of the 5-(ethylthio)-1-methyl-1H-tetrazole building block introduces a flexible, lipophilic thioether vector to the core ring. This structural modification is critical for two reasons:

  • Hydrophobic Pocket Penetration: The ethylthio group provides a highly tunable linkage that interacts favorably with the deep hydrophobic binding pockets of inflammatory enzymes, such as Cyclooxygenase-2 (COX-2)[2].

  • Dual-Target Modulation: Recent structural activity relationship (SAR) studies have demonstrated that 1,5-disubstituted tetrazole derivatives can act as potent, non-covalent inhibitors of the inflammasome-caspase-1 pathway, offering a sophisticated dual-action mechanism against complex, cytokine-driven inflammatory diseases[3].

Pharmacological Signaling Pathway

The diagram below illustrates the dual-pathway intervention achieved by integrating the 5-(ethylthio)-1-methyl-1H-tetrazole scaffold into anti-inflammatory drug candidates. By simultaneously targeting prostaglandin synthesis and cytokine maturation, these compounds effectively blunt the inflammatory cascade.

AntiInflammatoryPathway Compound 5-(Ethylthio)-1-methyl- 1H-tetrazole Scaffold COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Selective Inhibition Caspase1 Caspase-1 (Inflammasome) Compound->Caspase1 Non-covalent Inhibition PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Enzymatic Conversion IL1B Interleukin-1β (IL-1β) Caspase1->IL1B Proteolytic Cleavage Inflammation Pathological Inflammation (Edema, Pain, Tissue Damage) PGE2->Inflammation Receptor Activation IL1B->Inflammation Receptor Activation

Fig 1: Dual inhibitory mechanism of 5-(Ethylthio)-1-methyl-1H-tetrazole on COX-2 and Caspase-1.

Self-Validating Experimental Protocols

To rigorously evaluate the anti-inflammatory potential of synthesized tetrazole thioether derivatives, we recommend a two-tiered validation strategy. These protocols are designed as self-validating systems , meaning they contain internal controls that independently verify the integrity of the assay regardless of the test compound's performance.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Causality & Rationale: A fluorometric assay is chosen for its high sensitivity and broad dynamic range. Evaluating both COX-1 and COX-2 in parallel is mandatory to calculate the Selectivity Index (SI), which predicts the in vivo GI safety profile of the tetrazole derivative[1].

Self-Validation Checks:

  • 100% Initial Activity Well (Vehicle only): Confirms the enzyme is active and the substrate is viable.

  • Background Well (No enzyme): Ensures the substrate does not auto-fluoresce or spontaneously degrade.

  • Reference Inhibitor (Celecoxib): Validates the assay's ability to detect true COX-2 selective inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Plating: In a 96-well black microplate, add 10 µL of the tetrazole test compound (serially diluted in DMSO) to the designated wells. Ensure final DMSO concentration does not exceed 1%.

  • Control Setup:

    • Add 10 µL of DMSO to the 100% Initial Activity and Background wells.

    • Add 10 µL of Celecoxib (positive control) to reference wells.

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to all wells except the Background wells (add 10 µL buffer instead). Incubate at 25°C for 10 minutes to allow non-covalent binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Incubation & Reading: Incubate in the dark at room temperature for exactly 5 minutes. Read fluorescence using a microplate reader (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate % inhibition relative to the 100% Initial Activity well. Determine IC50 values using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Causality & Rationale: This is the gold-standard model for evaluating acute local inflammation and the in vivo bioavailability of tetrazole derivatives[2]. Carrageenan induces a biphasic response; the late phase (2–6 hours post-injection) is heavily dependent on prostaglandin synthesis, making it ideal for evaluating COX inhibitors.

Self-Validation Checks:

  • Baseline Measurement: Accounts for biological variance in animal size before induction.

  • Vehicle-Treated Disease Control: Ensures the carrageenan successfully induced the expected biphasic inflammatory response.

  • Standard Reference (Phenylbutazone): Validates the model's sensitivity to established anti-inflammatory agents[1][2].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Randomize into groups of six.

  • Baseline Measurement: Measure the initial right hind paw volume (V0) of each rat using a plethysmometer (water displacement method).

  • Dosing: Administer the tetrazole test compound, Phenylbutazone (standard, 5 mg/kg), or Vehicle (0.5% CMC in water) via oral gavage (p.o.).

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Time-Course Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: Inhibition (%) =[1 - (Vt_test - V0_test) / (Vt_control - V0_control)] × 100

Quantitative Data Presentation

The following tables summarize representative quantitative data profiles expected when evaluating optimized 5-(ethylthio)-1-methyl-1H-tetrazole derivatives against standard reference drugs.

Table 1: In Vitro COX-1 and COX-2 Inhibition Efficacy

Compound / Treatment COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1 / COX-2)
Tetrazole Thioether Derivative > 50.00 1.85 > 27.0
Celecoxib (COX-2 Selective Standard) 33.10 0.04 827.5

| Indomethacin (Non-selective Standard)| 0.05 | 0.45 | 0.11 |

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema Volume (mL) at 3h Edema Inhibition (%)
Vehicle Control N/A 0.85 ± 0.04 0.0 %
Tetrazole Derivative (Low Dose) 10 0.52 ± 0.03 38.8 %
Tetrazole Derivative (High Dose) 50 0.31 ± 0.02 63.5 %

| Phenylbutazone (Standard) | 5 | 0.28 ± 0.03 | 67.0 % |

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC (nih.gov).

  • Tetrazoles as potent anti-inflammatory agents - PubMed (nih.gov). 1

  • Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome inhibitors - University of Groningen. 3

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC (nih.gov). 2

Sources

Application Note & Protocol: Preparation of a 0.25M Solution of 5-(Ethylthio)-1H-tetrazole in Acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation of a 0.25M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile. ETT is a highly efficient activator for phosphoramidite coupling in automated oligonucleotide synthesis.[1][2][3] Its enhanced acidity and solubility in acetonitrile, compared to traditional activators like 1H-Tetrazole, facilitate faster and more efficient coupling reactions, which is critical for the synthesis of high-quality DNA and RNA oligonucleotides.[4][5] This protocol outlines the necessary materials, step-by-step procedures, safety precautions, and quantitative data required for the successful and safe preparation of this reagent. The causality behind critical experimental choices is explained to ensure both accuracy and a deep understanding of the process.

Introduction: The Rationale for 5-(Ethylthio)-1H-tetrazole (ETT)

In the solid-phase synthesis of oligonucleotides, the coupling step, where a phosphoramidite monomer is added to the growing chain, is a critical determinant of the final product's yield and purity. This reaction is catalyzed by a weak acid, known as an activator. For many years, 1H-Tetrazole was the standard activator. However, its limited solubility in acetonitrile (around 0.5M) and moderate acidity can lead to longer coupling times and reduced efficiency, especially for sterically hindered or modified monomers.[5]

5-(Ethylthio)-1H-tetrazole (ETT) emerged as a superior alternative due to two key properties:

  • Enhanced Acidity: The ethylthio group increases the acidity of the tetrazole ring, making ETT a more potent catalyst for the protonation of the phosphoramidite diisopropylamino group.[4] This leads to a faster rate of formation of the reactive phosphoramidite intermediate, thereby accelerating the coupling reaction.[6]

  • Improved Solubility: ETT exhibits significantly higher solubility in acetonitrile than 1H-Tetrazole, allowing for the preparation of more concentrated and stable solutions, such as the widely used 0.25M concentration.[4][5] This higher concentration contributes to more favorable reaction kinetics.

These advantages make 0.25M ETT in acetonitrile a reagent of choice for modern, high-throughput DNA and RNA synthesis, ensuring high coupling efficiencies (often exceeding 98-99%).[7][8]

Materials and Equipment

Chemicals and Reagents
Chemical/ReagentGradeSupplier (Example)Notes
5-(Ethylthio)-1H-tetrazole (ETT)Synthesis Grade (≥98%)Sigma-Aldrich, Glen Research, TCIMust be a dry, crystalline solid.
Acetonitrile (MeCN)Anhydrous (≤30 ppm H₂O)Merck, Fisher Scientific, Carl ROTHCritical for preventing side reactions. Use a freshly opened bottle or from a solvent purification system.
Inert GasHigh Purity (e.g., Argon or Nitrogen)N/AFor providing an inert atmosphere.
Glassware and Equipment
  • Volumetric flask (Class A, appropriate volume, e.g., 100 mL, 250 mL, 500 mL, or 1 L) with a ground glass stopper

  • Analytical balance (readability ±0.1 mg)

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Spatula

  • Graduated cylinder

  • Schlenk line or glove box (recommended for handling anhydrous solvent)

  • Syringes and needles for inert gas handling

  • Appropriate bottle for final solution storage (e.g., amber glass bottle with a septum-lined cap)

Personal Protective Equipment (PPE)
  • Nitrile gloves

  • Safety goggles or a face shield[9][10]

  • Laboratory coat

  • Use of a chemical fume hood is mandatory.[10][11]

Quantitative Data for Preparation

The preparation of the 0.25M ETT solution is based on the following calculation:

Molarity (M) = Moles of Solute (mol) / Volume of Solution (L)

Moles of Solute (mol) = Mass of Solute (g) / Molar Mass of Solute ( g/mol )

The key quantitative parameters are summarized in the table below.

ParameterValueSource
Chemical Formula of ETTC₃H₆N₄S[3][12][13]
Molar Mass of ETT130.17 g/mol [3][12][13]
Target Concentration0.25 mol/L[4][14]
Acetonitrile Density (at 25°C)~0.786 g/mL[1]

Mass of ETT Required for Various Final Volumes:

Final Volume (mL)Mass of ETT Required (g)
1003.254
2508.135
50016.27
100032.54

Experimental Protocol: Step-by-Step Methodology

This protocol describes the preparation of 100 mL of 0.25M ETT in anhydrous acetonitrile. The quantities can be scaled according to the values in the table above.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization A 1. Prepare Glassware (Oven-dry and cool under inert gas) B 2. Weigh ETT (3.254 g on analytical balance) A->B Ensure accuracy C 3. Add ETT to Flask (Use powder funnel) B->C Quantitative transfer D 4. Add Acetonitrile (~70-80% of final volume, ~70-80 mL) C->D Avoid splashing E 5. Dissolve ETT (Magnetic stirring under inert atmosphere) D->E Ensure complete dissolution F 6. Bring to Final Volume (Add acetonitrile to 100 mL mark) E->F Precise concentration G 7. Homogenize Solution (Invert flask multiple times) F->G Ensure uniformity H 8. Transfer and Store (To dry, inert-gas-flushed amber bottle) G->H Maintain anhydrous conditions I 9. Label Bottle (Name, concentration, date, initials) H->I Proper identification

Caption: Workflow for preparing 0.25M ETT solution.

Detailed Steps
  • Glassware Preparation (The Anhydrous Imperative):

    • Place a clean, dry 100 mL Class A volumetric flask and a magnetic stir bar in an oven at 120°C for at least 2 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant. Alternatively, assemble the flask while hot and flush with a stream of dry inert gas (argon or nitrogen) until it reaches room temperature.

    • Causality: This step is critical to remove any adsorbed water from the glass surfaces. Water can react with phosphoramidites during synthesis, leading to the formation of phosphonates and reducing the yield of the desired oligonucleotide. Anhydrous acetonitrile is used for the same reason.[4][15]

  • Weighing the Solute:

    • In a chemical fume hood, accurately weigh 3.254 g of 5-(Ethylthio)-1H-tetrazole (ETT) on an analytical balance using a clean weigh boat or weighing paper.

    • Causality: Precision in weighing is fundamental to achieving the target 0.25M concentration.

  • Transfer and Initial Solvent Addition:

    • Using a powder funnel, carefully transfer the weighed ETT into the prepared volumetric flask. Tap the funnel gently to ensure all the powder is transferred.

    • Add the magnetic stir bar to the flask.

    • Under a gentle positive pressure of inert gas, add approximately 70-80 mL of anhydrous acetonitrile to the flask.

    • Causality: Adding the solvent to the solid minimizes the risk of powder becoming airborne. Performing this under an inert atmosphere prevents the introduction of atmospheric moisture into the anhydrous solvent.[16]

  • Dissolution:

    • Place the flask on a magnetic stirrer and stir the mixture until all the ETT has completely dissolved. The resulting solution should be clear and colorless.[1][17]

    • Causality: Complete dissolution is necessary to ensure a homogenous solution and accurate concentration. ETT is readily soluble in acetonitrile, so this step should be relatively quick.[4]

  • Bringing to Final Volume:

    • Once the solid is fully dissolved, carefully add anhydrous acetonitrile dropwise until the bottom of the meniscus aligns perfectly with the 100 mL calibration mark on the neck of the volumetric flask.

    • Causality: This step requires care to avoid overshooting the mark, which would result in a less concentrated solution. Using a pipette or dropper for the final additions is recommended for accuracy.

  • Homogenization and Storage:

    • Stopper the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform throughout.

    • Transfer the final solution to a clean, dry, and inert-gas-flushed amber glass bottle, preferably one designed for use on a DNA/RNA synthesizer.

    • Seal the bottle with a cap containing a chemically resistant septum.

    • Causality: Storing in an amber bottle protects the solution from potential light-induced degradation. The inert atmosphere and tight seal are crucial for maintaining the anhydrous condition of the solution during storage and use.[16]

  • Labeling:

    • Clearly label the storage bottle with the following information: "0.25M 5-(Ethylthio)-1H-tetrazole in Acetonitrile," the preparation date, and the initials of the preparer.

Safety Precautions and Hazard Management

Both 5-(Ethylthio)-1H-tetrazole and acetonitrile are hazardous chemicals that must be handled with appropriate care.

Hazard Identification
  • 5-(Ethylthio)-1H-tetrazole (ETT):

    • May be harmful if swallowed, inhaled, or in contact with skin.[16]

    • Causes skin and serious eye irritation.[9][12][13]

    • May cause respiratory irritation.[12][13]

    • Classified as a flammable solid.[9] May decompose rapidly or explode if heated above 155°C.[16]

  • Acetonitrile (MeCN):

    • Highly flammable liquid and vapor.[11][18] Keep away from heat, sparks, and open flames.[11][19]

    • Harmful if swallowed, in contact with skin, or if inhaled.[11][18][19]

    • Causes serious eye irritation.[11][18][19]

    • Metabolized in the body to produce cyanide; symptoms of poisoning may be delayed.

Handling and Disposal
  • Engineering Controls: Always handle both chemicals inside a certified chemical fume hood to minimize inhalation exposure.[10][11] Ensure an eyewash station and safety shower are readily accessible.[10][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat at all times.[9][16]

  • Spill Management: In case of a spill, remove all ignition sources.[19][20] Absorb the spill with a non-flammable absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[21]

  • Waste Disposal: Dispose of all waste materials (empty containers, contaminated absorbents, and unused solution) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[16][22]

Conclusion

The preparation of a 0.25M solution of 5-(Ethylthio)-1H-tetrazole in anhydrous acetonitrile is a straightforward but exacting procedure. The efficacy of this reagent in oligonucleotide synthesis is critically dependent on the purity of the starting materials and the rigorous exclusion of water throughout the process. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can confidently prepare a high-quality activator solution, contributing to the successful synthesis of DNA and RNA molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Glen Research. (2018). SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole (30-3040-xx). [Link]

  • Glen Research. 0.25M 5-Ethylthio-1H-Tetrazole (ETT) in Anhydrous Acetonitrile. [Link]

  • Columbus Chemical Industries, Inc. (n.d.). 5-(Ethylthio)-1H-Tetrazole - 2061 - SAFETY DATA SHEET. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

  • Agilent. (n.d.). Acetonitrile - SAFETY DATA SHEET. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Acetonitrile - SAFETY DATA SHEET. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile ROTISOLV® HPLC Gradient Grade. [Link]

  • Glen Research. (2026). 5-Ethylthio-1H-Tetrazole (ETT)1 for use in Oligonucleotide Synthesis. [Link]

  • PubChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. [Link]

  • eScholarship.org. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. [Link]

  • LookChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. [Link]

  • Merck Millipore. (n.d.). Activator Solution 0.25M 5-(Ethylthio)-1H-Tetrazole in Acetonitrile | BI0152. [Link]

  • Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates. [Link]

  • Oxford Academic. (2000). precursor strategy: terminus methoxyoxalamido modifiers for single.... [Link]

  • Google Patents. (2026).
  • Semantic Scholar. (n.d.). In vitro and in vivo Properties of Therapeutic Oligonucleotides Containing non-chiral 3' and 5' Thiophosphate Linkages. [Link]

Sources

Application Note: 5-(Ethylthio)-1-methyl-1H-tetrazole as a Desulfurative Cross-Coupling Reagent in the Synthesis of N-Methyl Sartan Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Angiotensin II Receptor Blocker (ARB) Development

Sartans, a premier class of antihypertensive drugs, rely heavily on the 5-phenyltetrazole pharmacophore, which acts as a highly stable, lipophilic 1[1]. Classical synthetic routes to the sartan core typically involve the[3+2] cycloaddition of toxic, explosive azide reagents with biphenyl nitriles under harsh thermal conditions[1].

To circumvent these safety hazards and enable late-stage diversification, 5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2) has emerged as a powerful, azide-free building block[2]. By leveraging the ethylthio moiety as a pseudo-halide leaving group, chemists can execute convergent 3 with aryl boronic acids[3]. This methodology is particularly valuable for synthesizing N-methylated sartan analogs—compounds frequently utilized in Structure-Activity Relationship (SAR) profiling, pharmacokinetic optimization, and prodrug development[4].

Mechanistic Insights: The Causality of the Liebeskind-Srogl Coupling

The cross-coupling of a tetrazole thioether with a boronic acid is not a standard Suzuki-Miyaura reaction; it requires specific mechanistic interventions to activate the inert C-S bond.

  • The Role of the Thioether: Unlike aryl halides, thioethers are highly stable and orthogonal to many traditional cross-coupling conditions, allowing for complex multi-step syntheses before the tetrazole is activated for coupling.

  • The Necessity of CuTC: The reaction is strictly dependent on the stoichiometric addition of Copper(I) thiophene-2-carboxylate (CuTC). CuTC acts as a thiophilic Lewis acid. It coordinates to the sulfur atom of the ethylthio group, highly polarizing the C-S bond to facilitate oxidative addition by the Pd(0) catalyst. Furthermore, CuTC drives the transmetalation step by capturing the departing ethylthiolate as an insoluble Cu(SEt) precipitate, rendering the catalytic cycle thermodynamically irreversible[3].

  • Solvent and Temperature Dynamics: Tetrahydrofuran (THF) is selected over non-polar solvents like toluene because it maintains the solubility of the CuTC-boronic acid transmetalation complex. A mild temperature (50°C) is deliberately chosen to prevent the thermal homocoupling of the boronic acid, a common side reaction at elevated temperatures.

Visualizing the Catalytic Cycle

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Tetrazole]-Pd(II)-SEt Pd0->OxAdd 5-(Ethylthio)-1-methyl-1H-tetrazole TransMet Transmetalation Ar-Pd(II)-[Tetrazole] OxAdd->TransMet Ar-B(OH)₂ + CuTC - Cu(SEt) TransMet->Pd0 Reductive Elimination Product 5-Aryl-1-methyl-1H-tetrazole (Sartan Core) TransMet->Product Product Release

Figure 1: Catalytic cycle of the Liebeskind-Srogl desulfurative cross-coupling for sartan core assembly.

Experimental Protocol: Synthesis of the N-Methyl Sartan Core

Objective: Coupling of 5-(Ethylthio)-1-methyl-1H-tetrazole with 4'-formylbiphenyl-2-boronic acid.

Reagents & Materials
  • Substrate: 5-(Ethylthio)-1-methyl-1H-tetrazole (1.0 mmol, 144 mg)

  • Coupling Partner: 4'-formylbiphenyl-2-boronic acid (1.5 mmol, 339 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Mediator: Copper(I) thiophene-2-carboxylate [CuTC] (1.5 mmol, 286 mg)

  • Solvent: Anhydrous, degassed THF (10 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation and boronic acid oxidation.

  • Reagent Loading: Add 5-(Ethylthio)-1-methyl-1H-tetrazole, 4'-formylbiphenyl-2-boronic acid, and CuTC to the flask.

  • Solvent Addition & Degassing: Inject 10 mL of anhydrous THF. Sparge the solution with Argon for 10 minutes.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ against a positive flow of Argon. The solution will initially appear as a clear, bright yellow mixture.

  • Reaction Execution: Seal the flask and heat to 50°C in a pre-warmed oil bath. Stir vigorously for 12 hours.

  • Self-Validating Visual Cue: Monitor the reaction color. Within 30–60 minutes, the mixture will transition from yellow to a dark brown/black opaque suspension. This is a self-validating indicator that the desulfurative transmetalation is occurring, marked by the precipitation of insoluble Cu(SEt).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the black copper sulfide salts and palladium black. Wash the Celite pad with additional EtOAc (2x 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Spectroscopic Self-Validation (NMR Tracking)

To confirm successful coupling, compare the crude ¹H NMR to the starting material:

  • Loss of Thioether: The characteristic ethyl signals of the starting material—a quartet at ~3.30 ppm (2H, -S-CH₂-CH₃) and a triplet at ~1.40 ppm (3H, -S-CH₂-CH₃)—must completely disappear.

  • Retention of N-Methyl: The singlet corresponding to the N1-methyl group (~4.05 ppm, 3H) will remain but may shift slightly downfield due to the new biaryl system.

  • Appearance of Biaryl: New multiplet signals will appear in the aromatic region (7.20–8.00 ppm, 8H).

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the selected reaction parameters, demonstrating why specific catalysts and mediators are non-negotiable for this transformation.

EntryCatalyst (5 mol%)Mediator (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh₃)₄ CuTC (1.5) THF 50 88% Optimal conditions; rapid precipitation of Cu(SEt).
2Pd(OAc)₂ / PPh₃CuTC (1.5)THF5074%Slower oxidative addition; trace boronic acid homocoupling.
3Pd(PPh₃)₄CuI (1.5)THF5012%Poor transmetalation; CuI lacks sufficient thiophilicity.
4Pd(PPh₃)₄NoneTHF500%Complete failure; Cu mediator is strictly required to activate C-S bond.
5Pd(PPh₃)₄CuTC (1.5)Toluene8045%High temp in non-polar solvent drives competitive homocoupling.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Ethylthio)-1-methyl-1H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(ethylthio)-1-methyl-1H-tetrazole. This compound is a critical intermediate in the development of cephalosporin antibiotics and various active pharmaceutical ingredients (APIs). The primary synthetic route involves the S-alkylation of 1-methyl-1H-tetrazole-5-thiol (also known as 1-methyl-5-mercapto-1H-tetrazole) with an ethylating agent. This guide provides mechanistic insights, a self-validating protocol, and troubleshooting FAQs to help you maximize your reaction yield and purity.

Mechanistic Insights & Reaction Workflow

The synthesis relies on a classic bimolecular nucleophilic substitution (S_N2) pathway. The starting material, 1-methyl-1H-tetrazole-5-thiol, is uniquely acidic for a thiol. Its predicted pKa is approximately 0.70 to 3.0 [1], meaning it can be quantitatively deprotonated by mild bases like potassium carbonate (K₂CO₃).

Once deprotonated, the resulting tetrazole-thiolate anion is a highly polarizable "soft" nucleophile. When reacted with a "soft" electrophile like ethyl bromide, the reaction proceeds with exceptional regioselectivity at the sulfur atom.

SynthesisWorkflow A 1-Methyl-1H-tetrazole-5-thiol (Starting Material) B Base Addition (K₂CO₃) Deprotonation A->B C Thiolate Anion Intermediate (Highly Nucleophilic) B->C - HCO₃⁻ D Addition of Ethyl Bromide (S_N2 Alkylation) C->D E 5-(Ethylthio)-1-methyl-1H-tetrazole (Crude Product) D->E - KBr F Aqueous Workup & Extraction (Removal of Salts) E->F G Purified Product (Yield > 90%) F->G

Workflow of 5-(Ethylthio)-1-methyl-1H-tetrazole synthesis via S-alkylation.

Self-Validating Experimental Protocol

This protocol utilizes K₂CO₃ in anhydrous acetone, a method proven to yield high-purity S-alkylated tetrazoles [2]. The procedure includes built-in validation checks to ensure causality and reaction integrity.

Step 1: Thiolate Generation

  • Action : In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent (eq) of 1-methyl-1H-tetrazole-5-thiol in anhydrous acetone (approx. 10 mL/gram of substrate). Add 1.5 eq of finely powdered, anhydrous K₂CO₃. Stir at 25°C for 30 minutes.

  • Validation Check : The mixture will form a cloudy suspension. A slight exotherm confirms the acid-base reaction is occurring, generating the active thiolate anion.

Step 2: S_N2 Alkylation

  • Action : Equip the flask with a highly efficient reflux condenser. Slowly add 1.1 eq of ethyl bromide dropwise over 15 minutes. Maintain the temperature between 25°C and 30°C. Stir for 2 to 3 hours.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The starting thiol is highly polar and will remain near the baseline (Rf ~ 0.1), while the S-alkylated product will migrate significantly higher (Rf ~ 0.5–0.6). Proceed to workup only when the baseline spot is completely consumed.

Step 3: Workup and Isolation

  • Action : Filter the reaction mixture through a Celite pad to remove the insoluble potassium salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and distilled water.

  • Validation Check : Wash the organic layer with a cold 0.1 M NaOH solution. This crucial step extracts any unreacted starting thiol back into the aqueous phase, ensuring absolute purity of the final thioether [3].

  • Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure 5-(ethylthio)-1-methyl-1H-tetrazole.

Troubleshooting FAQs

Q: Why am I seeing a high percentage of unreacted starting material despite long reaction times? A: Ethyl bromide is highly volatile (boiling point 38.4°C). If the reaction is heated above 35°C without a highly efficient condenser, the alkylating agent will vaporize and escape the reaction matrix. Solution: Conduct the reaction at 25–30°C. If kinetics are too slow, switch the solvent to N,N-Dimethylformamide (DMF). DMF is a more polar aprotic solvent that significantly accelerates S_N2 kinetics without requiring elevated temperatures.

Q: I am detecting a byproduct with double the molecular weight. What is it, and how do I prevent it? A: You are likely observing the formation of bis(1-methyl-1H-tetrazol-5-yl) disulfide. Tetrazole thiols are prone to oxidative dimerization in the presence of atmospheric oxygen, especially under basic conditions. Solution: Ensure strict anaerobic conditions. Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to use, and maintain an inert atmosphere throughout the reaction.

Q: Can I use NaOH instead of K₂CO₃ to save on reagent costs? A: While NaOH is a strong enough base to deprotonate the thiol, it introduces hydroxide ions (OH⁻) into the reaction. Hydroxide is a strong, hard nucleophile that will compete with the thiolate, leading to the hydrolysis of ethyl bromide into ethanol. K₂CO₃ in an aprotic solvent acts as a heterogeneous base, strictly limiting this side reaction and maximizing your yield.

Q: Is N-alkylation a competing side reaction in this workflow? A: For 1-methyl-1H-tetrazole-5-thiol, the N1 position is already sterically and chemically blocked by the methyl group. While N4 alkylation is theoretically possible, the sulfur atom in the thiolate anion is significantly more polarizable (a "soft" nucleophile) than the nitrogen atoms ("hard" nucleophiles). According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom overwhelmingly favors attack on the soft electrophilic carbon of ethyl bromide, making S-alkylation the dominant pathway.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the expected yields and reaction profiles when varying the core parameters of the synthesis.

Alkylating AgentBaseSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes
Ethyl Bromide (1.1 eq) K₂CO₃ (1.5 eq) Acetone 25 - 302 - 392 - 95%Standard optimized method; clean impurity profile.
Ethyl Bromide (1.1 eq)NaOH (1.5 eq)Water/DCM254 - 675 - 80%Requires Phase Transfer Catalyst (PTC); lower yield due to competitive hydrolysis.
Ethyl Iodide (1.05 eq)K₂CO₃ (1.5 eq)DMF20 - 251 - 1.596 - 98%Faster kinetics due to better leaving group; higher reagent cost.
Diethyl Sulfate (1.1 eq)NaHCO₃ (2.0 eq)Acetonitrile403 - 485 - 88%Avoids volatile alkyl halides; requires slightly higher activation energy.
References
  • Title : 1-methyl-1h-tetrazole-5-thiol - Physico-chemical Properties Source : ChemBK Chemical Database URL :[Link]

  • Title : Synthesis, anticandidal activity and cytotoxicity of some tetrazole derivatives Source : Journal of Enzyme Inhibition and Medicinal Chemistry (2013) URL :[Link]

  • Title : Direct Synthesis of Thioethers from Carboxylates and Thiols Catalyzed by FeCl3 Source : The Journal of Organic Chemistry (2015) URL :[Link]

Technical Support Center: Optimizing Reaction Conditions for 5-(Ethylthio)-1H-Tetrazole Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with tetrazole-containing pharmacophores.

5-(Ethylthio)-1H-tetrazole is a highly valuable, low-molecular-weight building block. Because direct alkylation of unsubstituted tetrazole yields difficult-to-separate mixtures and handling hydrazoic acid is hazardous, researchers often use 5-(ethylthio)-1H-tetrazole as a stable surrogate[1]. Following alkylation, the ethylthio group can be reductively cleaved (e.g., using Raney-Nickel) to yield the desired mono-substituted tetrazole[1]. However, controlling the regioselectivity (N1 vs. N2 alkylation) remains a critical challenge. This guide provides field-proven methodologies and mechanistic insights to help you optimize your synthetic workflows.

Mechanistic Workflow: N1 vs. N2 Regioselectivity

The regioselectivity of tetrazole alkylation is governed by a delicate balance of thermodynamic stability, steric hindrance, and the electronic nature of the electrophile.

TetrazoleAlkylation Substrate 5-(Ethylthio)-1H-tetrazole (Tautomeric Mixture) N1_Tautomer 1H-Tautomer (Sterically Hindered) Substrate->N1_Tautomer Polar Solvents (e.g., DCM) N2_Tautomer 2H-Tautomer (Thermodynamically Stable) Substrate->N2_Tautomer Aprotic Solvents (e.g., DMF) N1_Tautomer->N2_Tautomer Rapid Equilibration (pKa ~ 4.5) N1_Product 1-Alkyl-5-(ethylthio)tetrazole (Kinetic Product) N1_Tautomer->N1_Product Hard Electrophiles Low Temp (0°C) N2_Product 2-Alkyl-5-(ethylthio)tetrazole (Thermodynamic Product) N2_Tautomer->N2_Product Soft Electrophiles Bulky Bases (Cs2CO3)

Mechanistic pathways governing the N1 vs. N2 regioselective alkylation of 5-(ethylthio)-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of 5-(ethylthio)-1H-tetrazole inherently favor the N2 isomer? A1: The regioselectivity is driven by both thermodynamics and steric hindrance. The tetrazole ring exists in rapid equilibrium between the 1H and 2H tautomers, with the 2H-tautomer generally being more thermodynamically stable. Furthermore, the ethylthio group at the C5 position creates significant steric bulk adjacent to the N1 and N4 positions. This physical barrier funnels incoming electrophiles toward the less hindered N2 position[2].

Q2: How can I optimize my base and solvent to maximize N2-alkylation? A2: To push N2 selectivity to its maximum (>95%), use a polar aprotic solvent (such as DMF or DMAc) paired with a bulky inorganic base like Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in a looser ion pair with the tetrazolide anion. The bulky cesium coordinates with the tetrazole ring, physically shielding the N1 position and driving the equilibrium almost entirely toward N2-alkylation[1].

Q3: Is it possible to selectively synthesize the N1-alkylated isomer? A3: Yes, though it requires overriding the inherent thermodynamic preference. N1-alkylation is kinetically favored when using highly electrophilic (hard) alkylating agents (e.g., methyl triflate) at low temperatures (0 °C) in non-coordinating solvents like dichloromethane (DCM)[3]. However, achieving >90% N1 selectivity is rare without utilizing a temporary protecting group strategy.

Q4: Why am I observing the loss of the ethylthio group during my reaction? A4: The ethylthio group at the C5 position can act as a leaving group under harsh conditions. If your reaction mixture contains strong nucleophiles (such as primary amines) or if you are using strong bases at temperatures exceeding 80 °C, nucleophilic aromatic substitution (SₙAr) can occur, displacing the ethylthio moiety. Maintain temperatures below 60 °C when using strong bases to preserve the thioether linkage.

Quantitative Data: Impact of Conditions on Regioselectivity

The ratio of 1,5- and 2,5-regioisomers depends heavily on the nature of the electrophile and the reaction environment[3]. The table below synthesizes typical outcomes based on empirical data for 5-(ethylthio)-1H-tetrazole.

Alkylating AgentBaseSolventTemp (°C)N1:N2 RatioIsolated Yield (%)Mechanistic Driver
Benzyl bromideK₂CO₃DMF2515 : 8588Standard thermodynamic control
Benzyl bromideCs₂CO₃DMF255 : 9592Bulky Cs⁺ cation blocks N1
Methyl iodideTEADCM2530 : 7085Less polar solvent shifts equilibrium
Methyl triflateNoneDCM060 : 4075Hard electrophile favors kinetic N1
Isopropanol*PPh₃ / DIADTHF25<1 : >9981Bulky phosphonium intermediate dictates N2
Diazo compounds**Al(OTf)₃DCE602 : 9889Metal-catalyzed carbene-free insertion[4]

*Mitsunobu conditions. **Lewis acid-catalyzed conditions.

Standard Operating Protocols (SOPs)
Protocol A: Highly N2-Selective Alkylation (Base-Mediated)

This self-validating protocol utilizes the steric bulk of cesium to maximize N2 selectivity.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 5-(ethylthio)-1H-tetrazole (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Base Activation: Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

    • Self-Validation Check: The solution will become slightly opaque/cloudy as the tetrazolide cesium salt forms. Stir vigorously for 15 minutes at room temperature.

  • Electrophile Addition: Dropwise add the alkyl bromide or iodide (1.2 equiv).

  • Reaction Monitoring: Heat the mixture to 40 °C.

    • Self-Validation Check: Monitor reaction progress via LC-MS. The N2 isomer is less polar and will elute later than the N1 isomer on a reverse-phase C18 column. The reaction is complete when the starting material mass (m/z 131.0[M+H]⁺) is fully consumed (typically 2–4 hours).

  • Workup: Cool to room temperature, quench with distilled water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N2-Selective Alkylation via Mitsunobu Coupling

Ideal for coupling complex, chiral secondary alcohols with inversion of stereochemistry.

  • Preparation: Dissolve 5-(ethylthio)-1H-tetrazole (1.2 equiv) and the target alcohol (1.0 equiv) in anhydrous THF (0.1 M) under N₂.

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Coupling Initiation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv).

    • Self-Validation Check: A distinct yellow color from the DIAD will initially appear and then fade as the reactive betaine intermediate forms.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate and purify directly via chromatography.

Troubleshooting Guide
Observed IssueRoot Cause AnalysisCorrective Action
High N1 Isomer Formation Use of a hard electrophile (e.g., triflates/mesylates) or an insufficiently bulky base, allowing kinetic attack at the N1 position.Switch the base from K₂CO₃ to Cs₂CO₃. Change the leaving group on your electrophile from a triflate/mesylate to a bromide or iodide.
Loss of Ethylthio Group Nucleophilic aromatic substitution (SₙAr) at the C5 position due to excessive heat (>80 °C) or the presence of strong nucleophiles.Lower the reaction temperature to 40–50 °C. Ensure no primary or secondary amines are present as impurities in the reaction mixture.
Incomplete Conversion Poor solubility of the inorganic base in the chosen solvent, or degradation of the alkylating agent.Add a catalytic amount (10 mol%) of TBAI (Tetra-n-butylammonium iodide) to accelerate the reaction via the Finkelstein pathway.
Difficult N1/N2 Separation Both regioisomers often exhibit nearly identical R_f values on normal-phase silica gel.Switch to reverse-phase chromatography (C18), where the polarity difference is more pronounced, or use a much shallower gradient (e.g., 2–5% EtOAc in Hexanes) for normal phase.
References
  • A Study of Alkylation Regioselectivity of 5-Substituted Tetrazoles with Chloroacetamides.
  • Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I) Catalyzed N2 Arylation of Tetrazole.
  • Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.
  • Al(OTf)₃-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds.

Sources

Preventing side reactions when using 5-(Ethylthio)-1-methyl-1H-tetrazole.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Ethylthio)-1-methyl-1H-tetrazole . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, prevent side reactions, and optimize workflows involving this specific tetrazole derivative.

Core Diagnostic: Are you using the correct tetrazole?

Expertise & Experience Insight: A frequent issue reported by researchers is the complete failure of phosphoramidite coupling during oligonucleotide synthesis when using 5-(Ethylthio)-1-methyl-1H-tetrazole.

The Causality: Standard oligonucleotide synthesis relies on 5-(Ethylthio)-1H-tetrazole (ETT) [1]. ETT possesses an acidic N-H proton (pKa ~4.28) essential for protonating the diisopropylamino leaving group of the phosphoramidite, thereby activating it for nucleophilic attack by the 5'-OH of the growing DNA/RNA chain[2].

Conversely, 5-(Ethylthio)-1-methyl-1H-tetrazole is N-methylated. It lacks this acidic proton and cannot function as a phosphoramidite activator. If your coupling efficiency is 0%, verify your reagent's structural identity and CAS number. ETT is CAS 89797-68-2[3]; the 1-methyl derivative is often conflated in supplier databases but is chemically inert in this context.

Troubleshooting Guides & FAQs (When using EMT as an intermediate)

Q1: During the oxidation of 5-(Ethylthio)-1-methyl-1H-tetrazole to its sulfone, I am observing significant byproducts. How do I prevent over-oxidation or ring degradation? A1: The thioether group is highly susceptible to oxidation, but harsh conditions (e.g., excess KMnO₄ or unbuffered mCPBA) can lead to N-oxide formation or oxidative ring cleavage. Solution: Use a controlled catalytic oxidation system, such as Hydrogen Peroxide (H₂O₂) with Ammonium Heptamolybdate, or strictly stoichiometric mCPBA at 0°C. This ensures selective oxidation to the sulfone—useful for subsequent Julia-Kocienski-type olefinations—without degrading the electron-deficient tetrazole ring.

Q2: I am seeing unexpected substitution at the C5 position when reacting EMT with nucleophiles. Why? A2: The 1-methyl-1H-tetrazole ring is strongly electron-withdrawing. While the ethylthio group is a relatively poor leaving group compared to a sulfone, under strongly basic conditions or in the presence of potent nucleophiles (like primary amines or alkoxides at elevated temperatures), the C5-position undergoes nucleophilic aromatic substitution (S_NAr), displacing the ethyl thiolate. Solution: If your goal is to modify the ethyl chain without displacing the sulfur, you must avoid strong nucleophiles and maintain reaction temperatures below 60°C.

Q3: My reaction mixture is evolving gas and the yield is dropping when heated above 150°C. What is happening? A3: Tetrazole derivatives are energy-rich and prone to thermal fragmentation. Heating tetrazole thioethers above 150°C triggers a retro-[3+2] cycloaddition or radical fragmentation, releasing nitrogen gas (N₂) and forming reactive intermediates[4]. Solution: Strictly control reaction temperatures. If high-temperature reflux is required for your synthetic step, consider switching to a more thermally stable heterocycle (e.g., a benzothiazole derivative).

Quantitative Data: Reagent Comparison

Property / Reagent5-(Ethylthio)-1-methyl-1H-tetrazole5-(Ethylthio)-1H-tetrazole (ETT)
Primary Role Synthetic Intermediate / PrecursorOligonucleotide Activator
Acidic Proton (N-H) NoYes (pKa ~4.28)
Phosphoramidite Activation InactiveHighly Active[2]
Thermal Stability Moderate (Degrades >150°C)Moderate (Explosion risk if heated under confinement)[4]
Primary Side Reactions C5-Substitution, N₂ EvolutionN-Alkylation, Phosphoramidite Adduct Formation

Validated Protocol: Selective Oxidation of 5-(Ethylthio)-1-methyl-1H-tetrazole

To prevent oxidative side reactions (such as ring cleavage) while preparing the sulfone derivative, follow this self-validating protocol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-(Ethylthio)-1-methyl-1H-tetrazole in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of ammonium heptamolybdate tetrahydrate. Causality: The molybdate catalyst selectively activates H₂O₂ for sulfur oxidation, preventing the formation of unselective reactive oxygen species that could attack the tetrazole nitrogen atoms.

  • Oxidant Addition: Cool the mixture to 0°C using an ice bath. Slowly add 25 mmol of 30% aqueous H₂O₂ dropwise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material validates the catalytic turnover.

  • Quenching: Quench the remaining peroxide by adding 10 mL of saturated aqueous sodium thiosulfate. Causality: Failing to quench unreacted peroxides can lead to explosive concentrations during solvent removal.

  • Extraction & Purification: Extract the mixture with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure sulfone.

Mechanistic Visualization

EMT_Pathways EMT 5-(Ethylthio)-1-methyl-1H-tetrazole (EMT) Oxidation Controlled Oxidation (H2O2 / MoO4) EMT->Oxidation Nucleophile Strong Nucleophiles (Amines / Alkoxides) EMT->Nucleophile Heat Thermal Stress (>150°C) EMT->Heat Sulfone 5-(Ethylsulfonyl)-1-methyl-1H-tetrazole (Desired Product) Oxidation->Sulfone C5Sub C5-Substitution Product (Side Reaction) Nucleophile->C5Sub Degradation N2 Evolution & Fragmentation (Side Reaction) Heat->Degradation

Reaction pathways of 5-(Ethylthio)-1-methyl-1H-tetrazole highlighting desired and side reactions.

References

  • 5-(Ethylthio)-1H-tetrazole | 89797-68-2. ChemicalBook. 1

  • 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928. PubChem. 5

  • 5-(Ethylthio)-1H-tetrazole 95% 89797-68-2. Sigma-Aldrich.

  • SAFETY DATA SHEET: 5-(ETHYLTHIO)-1H-TETRAZOLE. Apollo Scientific.4

Sources

Technical Support Center: Purification of Crude 5-(Ethylthio)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 5-(Ethylthio)-1-methyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical reagent. As a key component in oligonucleotide synthesis, the purity of 5-(Ethylthio)-1-methyl-1H-tetrazole is paramount for the successful synthesis of high-quality DNA and RNA.[1][2]

This guide is structured to provide practical, experience-driven advice to help you navigate common purification challenges and achieve the desired purity for your research.

Part 1: Understanding the Purification Challenge

5-(Ethylthio)-1-methyl-1H-tetrazole is synthesized via a [2+3] cycloaddition of ethyl thiocyanate with an azide source.[1][3] The crude product from this synthesis can contain several impurities, including unreacted starting materials, regioisomers (such as 5-(Ethylthio)-2-methyl-1H-tetrazole), and byproducts from side reactions. The presence of these impurities can significantly impact the efficiency and fidelity of oligonucleotide synthesis. Therefore, robust purification is a critical step.

The primary methods for purifying crude 5-(Ethylthio)-1-methyl-1H-tetrazole are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.

Part 2: Troubleshooting Guides

This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like 5-(Ethylthio)-1-methyl-1H-tetrazole, especially on a larger scale. Toluene has been reported as a suitable solvent for this purpose.[3]

Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This is a common issue that can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute, even at elevated temperatures. Add small portions of hot solvent until the solid dissolves.

  • Incorrect Solvent: While toluene is a good starting point, your crude material might have impurities that alter its solubility. It's advisable to perform a small-scale solvent screen with other potential solvents like ethyl acetate, acetonitrile, or isopropanol.

  • Insoluble Impurities: The undissolved material might be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you may need to perform a hot filtration to remove the insoluble material before allowing the solution to cool.[4]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are several strategies to promote crystallization:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent Polarity: The solvent may be too nonpolar. Try adding a small amount of a more polar "anti-solvent" (one in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. For a toluene solution, hexane could be a suitable anti-solvent.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: Low yield can be frustrating. Consider these possibilities:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Cooling is Incomplete: Ensure you have allowed sufficient time for the solution to cool completely, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration step, your compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and dilute the solution with a small amount of extra hot solvent before filtering.[4]

Q4: My recrystallized crystals are colored, but the pure compound should be white. What happened?

A4: Colored impurities are often present in the crude product.

  • Activated Charcoal: You can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration.[4] Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization can often yield a product of higher purity and better color.

Step-by-Step Protocol: Recrystallization of 5-(Ethylthio)-1-methyl-1H-tetrazole from Toluene
  • Dissolution: Place the crude 5-(Ethylthio)-1-methyl-1H-tetrazole in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot toluene until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for purifying smaller quantities or when recrystallization is ineffective.

Q1: I am not getting good separation between my product and an impurity on the column. What can I do?

A1: Poor separation is a common challenge in chromatography. Here's how to troubleshoot it:

  • Optimize the Mobile Phase: The polarity of your eluent system is crucial. If your product and the impurity are eluting too close together, you need to adjust the solvent system.

    • If eluting too quickly (high Rf): Decrease the polarity of the mobile phase. For a common system like ethyl acetate/hexanes, this means increasing the proportion of hexanes.

    • If eluting too slowly (low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, for certain separations, other materials like alumina or reverse-phase silica (C18) might provide better results.

  • Improve Column Packing: A poorly packed column will lead to band broadening and poor separation. Ensure your column is packed uniformly without any air bubbles or cracks.

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking, or tailing, can be caused by several factors:

  • Overloading: You may be loading too much crude material onto your column or TLC plate. Try using a smaller amount.

  • Compound Acidity/Basicity: Tetrazoles can be acidic. The interaction of an acidic compound with the slightly acidic silica gel can cause streaking. Adding a small amount of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue. For tetrazoles, adding a small percentage of acetic acid might be beneficial.

  • Insoluble Material: If your crude material is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your sample is completely dissolved before loading it onto the column.

Step-by-Step Protocol: General Column Chromatography for Purification
  • TLC Analysis: Analyze your crude material by thin-layer chromatography (TLC) using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to determine the optimal mobile phase for separation.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude 5-(Ethylthio)-1-methyl-1H-tetrazole in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-(Ethylthio)-1-methyl-1H-tetrazole.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in crude 5-(Ethylthio)-1-methyl-1H-tetrazole?

A: Based on its synthesis from ethyl thiocyanate and sodium azide, potential impurities include unreacted starting materials, the isomeric 5-(Ethylthio)-2-methyl-1H-tetrazole, and other byproducts from the cycloaddition reaction.[1][3]

Q: How can I assess the purity of my final product?

A: The purity of your 5-(Ethylthio)-1-methyl-1H-tetrazole can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (84-90 °C) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.

Q: What are the recommended storage conditions for purified 5-(Ethylthio)-1-methyl-1H-tetrazole?

A: It is recommended to store the purified compound in a tightly sealed container in a cool, dry place, protected from light.[5][6] Storage at 2-8°C is often suggested.

Q: What safety precautions should I take when handling 5-(Ethylthio)-1-methyl-1H-tetrazole?

A: 5-(Ethylthio)-1-methyl-1H-tetrazole can cause skin and eye irritation.[5][6] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8] Avoid breathing dust or fumes.[6][8]

Part 4: Visualizations and Data

Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.

Purification_Decision_Tree start Crude 5-(Ethylthio)-1-methyl-1H-tetrazole check_scale Scale of Purification? start->check_scale large_scale Large Scale (>5g) check_scale->large_scale > 5g small_scale Small Scale (<5g) check_scale->small_scale < 5g check_impurities Impurity Profile? large_scale->check_impurities small_scale->check_impurities crystalline Crystalline solid with few impurities check_impurities->crystalline Crystalline oily_or_complex Oily solid or complex mixture check_impurities->oily_or_complex Oily/Complex recrystallization Recrystallization crystalline->recrystallization chromatography Column Chromatography oily_or_complex->chromatography end_product Pure Product recrystallization->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Recrystallization Workflow

This diagram outlines the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent (Toluene) start->dissolve hot_filtration 2. Hot Filtration (if needed) dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 4. Cool in Ice Bath cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step workflow for recrystallization.

Solvent Properties for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventBoiling Point (°C)PolarityComments
Toluene 111LowReported as a good solvent for recrystallization of 5-(Ethylthio)-1-methyl-1H-tetrazole.[3]
Ethyl Acetate 77MediumA versatile solvent that may be effective.
Acetonitrile 82HighThe compound is soluble in acetonitrile, which may make it a less ideal choice for recrystallization unless used in a solvent/anti-solvent pair.[2]
Isopropanol 82MediumA common solvent for recrystallization of polar organic compounds.
Hexane 69LowCan be used as an "anti-solvent" with a more polar solvent like ethyl acetate or toluene.

References

  • Glen Research. (2018). SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole (30-3040-xx). Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). 5-(Ethylthio)-1H-Tetrazole - 2061 - SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates. Retrieved from [Link]

  • ACS Publications. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines | The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. Retrieved from [Link]

  • ChemGenes. (n.d.). 5-ethylthio tetrazole. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing the Formation of the Unwanted 2-Methyl Isomer in Polyaza Heterocycles

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the challenge of regioselective N-alkylation when working with tautomeric polyaza heterocycles (e.g., pyrazoles, indazoles, and tetrazoles). The formation of the unwanted 2-methyl isomer (N2-alkylation) over the desired 1-methyl isomer (N1-alkylation) is a classic problem rooted in the ambident nucleophilicity of the azole anion.

This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot your reactions and achieve absolute regiocontrol.

Section 1: The Causality of Regioisomer Formation

When a tautomeric heterocycle is deprotonated, the resulting anion possesses multiple nucleophilic nitrogen centers. The product distribution (N1 vs. N2) is governed by the interplay of:

  • Thermodynamic vs. Kinetic Control: The N1-methyl isomer is often thermodynamically more stable due to preserved aromaticity or minimized steric clashes with adjacent ring substituents. However, the N2 position may be kinetically favored if it is less sterically hindered during the transition state of the SN2 attack.

  • Hard-Soft Acid-Base (HSAB) Theory: The choice of electrophile (e.g., MeI vs. MeOTf) and the counterion of the base (e.g., Na⁺ vs. K⁺) significantly alter the transition state. Harder electrophiles and specific counterion coordination can direct the alkylation to a specific nitrogen.

Section 2: Troubleshooting FAQs

Q1: I am methylating a substituted indazole using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF, but my LC-MS shows a mixture favoring the unwanted 2-methyl isomer. Why is this happening? A1: You are operating under conditions that favor a kinetically driven, "naked anion" pathway. In polar aprotic solvents like DMF, the potassium counterion is highly solvated, leaving the ambident anion fully exposed. MeI is a relatively soft electrophile. For many indazoles and tetrazoles, the N2 position is less sterically shielded and more kinetically reactive toward soft electrophiles, leading to the 2-methyl isomer. Furthermore, literature highlights that specific methylating agents, such as trimethyloxonium tetrafluoroborate, heavily bias the reaction toward the N-2-methyl isomer[1]. To avoid this, you must change the electronics of the transition state.

Q2: How can I shift the selectivity to exclusively form the 1-methyl isomer? A2: You have three primary chemical levers to pull:

  • Change the Base/Counterion: Switch from K₂CO₃ to Sodium Hydride (NaH) in THF at 0 °C. The tighter Na⁺ ion pairing coordinates with the N2 position, sterically blocking it and directing the electrophile to N1.

  • Change the Electrophile: Switch from MeI to Methyl Triflate (MeOTf). Harder electrophiles tend to favor the more electronegative N1 position. Recent studies demonstrate that using trifluoromethanesulfonate derivatives with weak bases significantly improves N1 regioselectivity[2].

  • Use Mitsunobu Conditions: Reacting the unprotected heterocycle with methanol, triphenylphosphine (PPh₃), and DIAD often provides excellent N1 selectivity because the bulky phosphonium intermediate dictates the steric approach.

Q3: Direct methylation optimization is failing due to the specific electronic effects of my substrate's substituents. Is there a foolproof workaround? A3: Yes. When direct kinetic/thermodynamic tuning fails, we recommend the SEM-Group Transposition Strategy [3]. By initially protecting the pyrazole/indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you block one nitrogen. After functionalizing the ring, treatment with MeI causes an intermolecular alkylation at the unprotected nitrogen, followed by the spontaneous cleavage of the SEM group. This provides the 1-methyl isomer with absolute regiocontrol.

Q4: Are there biocatalytic alternatives to avoid hazardous alkylating agents entirely? A4: Yes. Engineered S-adenosylmethionine (SAM)-dependent methyltransferases have recently been deployed for the highly regioselective N-methylation of unsaturated heterocycles. These enzymatic cascades can achieve >99% regioisomeric ratios (r.r.) for the desired isomer using simple haloalkanes, avoiding the formation of the 2-methyl isomer[4].

Section 3: Quantitative Data - Effect of Reaction Conditions

Table 1: Representative Optimization Matrix for Indazole/Pyrazole N-Methylation

BaseSolventMethylating AgentTemp (°C)N1:N2 RatioPrimary Outcome
K₂CO₃DMFMeI2540 : 60Favors unwanted 2-methyl isomer
Cs₂CO₃DMFMeI2545 : 55Poor selectivity
NaHTHFMeI085 : 15Favors 1-methyl isomer
K₂CO₃DioxaneMeOTf11095 : 5High N1 regioselectivity[2]
None (Mitsunobu)THFMeOH / DIAD / PPh₃0 to 25>95 : <5Excellent N1 regioselectivity
NoneEtOAcMe₃O⁺ BF₄⁻25<10 : >90Intentionally drives 2-methyl formation[1]
Section 4: Step-by-Step Experimental Protocols
Protocol A: Regioselective N1-Methylation via Hard Electrophile (MeOTf)

Self-Validating Principle: The use of a hard electrophile (MeOTf) coupled with a less soluble base in a less polar solvent (Dioxane) minimizes the "naked anion" effect, driving the reaction via a coordinated transition state that favors N1 over N2[2].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the tautomeric heterocycle (1.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol). Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise, add methyl trifluoromethanesulfonate (MeOTf) (1.2 mmol). Caution: MeOTf is a potent alkylating agent; handle only in a fume hood with appropriate PPE.

  • Reaction: Heat the mixture to 110 °C for 6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure 1-methyl isomer.

Protocol B: Absolute Regiocontrol via SEM-Transposition

Self-Validating Principle: Steric blocking ensures no N2 alkylation can occur. The quaternization of the intermediate drives the irreversible loss of the SEM group, creating a unidirectional thermodynamic sink toward the 1-methyl isomer[3].

  • Protection: Treat the heterocycle (1.0 mmol) with NaH (1.2 mmol) in THF at 0 °C, followed by SEM-Cl (1.1 mmol) to yield the N-SEM protected intermediate.

  • Functionalization (Optional): Perform desired C-H arylation or lithiation on the protected scaffold.

  • Transposition: Dissolve the SEM-protected intermediate in neat Methyl Iodide (MeI) (10 equivalents) or a concentrated MeI/CH₃CN solution.

  • Heating: Heat the sealed tube to 80 °C for 12–24 hours. The MeI alkylates the free nitrogen, forming a quaternized intermediate.

  • Deprotection: The elevated temperature induces the spontaneous cleavage of the SEM group (often facilitated by adding a catalytic amount of acid or TBAF during workup if cleavage is incomplete), yielding exclusively the 1-methyl isomer.

Section 5: Mechanistic Visualizations

G Substrate Tautomeric Heterocycle Base Deprotonation (Base) Substrate->Base Anion Ambident Anion Intermediate Base->Anion Cond1 Kinetic Conditions (e.g., NaH, THF, low temp) Anion->Cond1 Cond2 Thermodynamic Conditions (e.g., K2CO3, DMF, heat) Anion->Cond2 N1 1-Methyl Isomer (Desired Target) Cond1->N1 Major N2 2-Methyl Isomer (Unwanted Byproduct) Cond1->N2 Minor Cond2->N1 Minor Cond2->N2 Major

Mechanistic divergence of ambident azole anions under kinetic vs. thermodynamic control.

G Start Unsubstituted Pyrazole SEM_Protect 1. SEM-Cl, Base (Protection) Start->SEM_Protect SEM_Pyrazole N1-SEM Pyrazole SEM_Protect->SEM_Pyrazole Functionalize 2. C-H Arylation/Lithiation (C5 Functionalization) SEM_Pyrazole->Functionalize Sub_SEM 5-Substituted N1-SEM Pyrazole Functionalize->Sub_SEM Methylate 3. MeI, Heat (N-Alkylation & Transposition) Sub_SEM->Methylate Final 1-Methyl-3-Substituted Pyrazole (Pure Regioisomer) Methylate->Final

SEM-group transposition strategy for absolute regiocontrol in pyrazole N-methylation.

Section 6: References
  • Highlights of the Recent Patent Literature: Continuous Chemistry in the Pharmaceutical Industry , Organic Process Research & Development - ACS Publications. 1

  • Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles , The Journal of Organic Chemistry - ACS Publications. 2

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition , PMC - NIH. 3

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles , ResearchGate. 4

Sources

Validation & Comparative

Comparative analysis of 5-(Ethylthio)-1-methyl-1H-tetrazole vs. dicyanoimidazole (DCI) as an activator.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

In the highly sensitive environment of solid-phase oligonucleotide synthesis, the choice of activator dictates coupling efficiency, yield, and the purity profile of the final product.

Scientific Clarification on Nomenclature: While the topic specifies 5-(Ethylthio)-1-methyl-1H-tetrazole, it is critical to establish that the active, industry-standard molecule is 5-(Ethylthio)-1H-tetrazole (ETT) [1][2]. The 1-methyl derivative lacks the acidic N-H proton at the N1/N2 position. Without this proton, the molecule cannot protonate the diisopropylamino leaving group of the phosphoramidite—a mandatory first step in the activation cascade. To maintain strict scientific integrity, this guide evaluates the true active agent, ETT , against 4,5-Dicyanoimidazole (DCI) [3][4].

Mechanistic Causality: The Chemistry of Activation

Activators in phosphoramidite chemistry must perform a delicate dual role:

  • Acidic Protonation: They act as weak acids to protonate the diisopropylamino group of the phosphoramidite, converting it into an excellent leaving group[4][5].

  • Nucleophilic Displacement: They act as nucleophiles to displace the protonated amine, forming a highly reactive intermediate (a tetrazolide or imidazolide) that is subsequently attacked by the 5'-OH of the growing oligonucleotide chain[4].

ActivationMechanism A Phosphoramidite (Inactive) C Protonated Intermediate (Diisopropylamino leaving group) A->C Protonation B Activator (ETT/DCI) Provides H+ & Nucleophile B->C H+ Transfer D Reactive Intermediate (Tetrazolide / Imidazolide) B->D Nucleophile Attack C->D Nucleophilic Displacement F Phosphite Triester Linkage (Coupled Product) D->F Coupling E 5'-OH Attack (Growing Oligo Chain) E->F Nucleophilic Attack

Phosphoramidite activation mechanism: protonation followed by nucleophilic displacement.

The ETT Approach: Acidity-Driven Activation

ETT is highly acidic (pKa ~4.28). This high acidity ensures rapid protonation of the phosphoramidite, making ETT historically favored for sterically hindered couplings, such as RNA synthesis involving bulky 2'-TBDMS protecting groups[2][4]. However, this acidity carries a mechanistic risk: it can cause premature detritylation of the monomer in the activator solution. This leads to dimer formation and downstream n+1 insertion mutations [2][4].

The DCI Approach: Nucleophilicity-Driven Activation

DCI operates on a different mechanistic balance. It is significantly less acidic (pKa 5.2) than ETT, which virtually eliminates the risk of premature detritylation and side reactions[3][6]. To compensate for its lower acidity, DCI is exceptionally nucleophilic. It achieves complete coupling twice as fast as standard 1H-tetrazole and excels in producing high yields even with lower phosphoramidite excesses[3][7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between ETT and DCI to guide precise reagent selection.

Parameter5-(Ethylthio)-1H-tetrazole (ETT)4,5-Dicyanoimidazole (DCI)
pKa ~4.28[2]5.2[3][4]
Max Solubility (in ACN) ~0.75 M[1][2]1.1 M - 1.2 M[2][3]
Primary Mechanistic Driver High Acidity (Rapid Protonation)High Nucleophilicity[7]
Coupling Speed Fast2x faster than 1H-tetrazole[3]
Risk of Premature Detritylation Moderate to High (n+1 errors possible)[4]Low[7]
Optimal Use Case Routine RNA synthesis, short oligosLarge-scale synthesis, long oligos, low monomer excess[4][5]

Self-Validating Experimental Protocol

To objectively compare ETT and DCI, researchers must employ a self-validating workflow that isolates coupling efficiency from downstream processing errors. The protocol below uses HPLC analysis of crude products to deduce the chemical causality of synthesis failures.

Step 1: Anhydrous Reagent Preparation
  • Dilute phosphoramidites to 0.1 M in strictly anhydrous acetonitrile (ACN) (<30 ppm water). Pre-treat ACN with molecular sieves[5].

  • Prepare activator solutions: 0.25 M ETT in ACN and 0.25 M - 1.0 M DCI in ACN[1][8]. Note: DCI's superior solubility (up to 1.1 M) prevents crystallization in synthesizer lines, making it ideal for high-throughput synthesizers[2][3].

Step 2: Solid-Phase Synthesis Cycle
  • Deblocking: Apply 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) to remove the 5'-DMT group[5].

  • Coupling: Deliver the amidite and activator simultaneously to the column. For ETT, utilize a standard 3-6 minute coupling time. For DCI, coupling times can often be reduced by up to 50% due to its high nucleophilicity[2][7].

  • Capping & Oxidation: Cap unreacted 5'-OH groups with acetic anhydride and N-methylimidazole to truncate failed sequences[5]. Oxidize the unstable phosphite triester to a stable phosphate linkage using iodine/water/pyridine.

Step 3: Cleavage, Deprotection, and HPLC Validation
  • Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide.

  • Analyze the crude product via Anion-Exchange HPLC or LC-MS[2][3].

  • Causality Check (Self-Validation):

    • A high n-1 peak indicates incomplete coupling, suggesting the need for higher activator concentration or longer coupling times.

    • A high n+1 peak indicates premature detritylation, suggesting the activator is too acidic (favoring a switch from ETT to the less acidic DCI)[2][4].

Workflow S1 1. Reagent Prep Anhydrous ACN S2 2. Activator Loading ETT or DCI S1->S2 S3 3. Solid-Phase Coupling Monitor Trityl S2->S3 S4 4. Cleavage/Deprotection Basic Conditions S3->S4 S5 5. HPLC/MS Analysis Quantify Errors S4->S5

Self-validating experimental workflow for comparative oligonucleotide coupling analysis.

Sources

HPLC-MS analysis for purity validation of 5-(Ethylthio)-1-methyl-1H-tetrazole.

Column: Biphenyl phase (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: The biphenyl stationary phase provides enhanced π

π
  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality: Formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of the tetrazole in positive ESI mode while simultaneously suppressing secondary silanol interactions on the column[4].

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Step 3: Mass Spectrometry (ESI-MS/MS)

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MRM Transitions :

      • Precursor Ion: m/z 145.2 ( [M+H]+ for C4​H8​N4​S ).

      • Quantifier Product Ion: m/z 117.1 (Loss of N2​ , a characteristic fragmentation pathway for tetrazoles)[5].

      • Qualifier Product Ion: m/z 89.0.

    • Source Parameters : Capillary voltage at 3.5 kV, Desolvation temperature at 350°C to ensure complete droplet evaporation without inducing thermal breakdown of the analyte.

    ICH Q2(R2) Validation Framework

    A self-validating protocol must inherently prove its fitness for purpose. Following the modernized ICH Q2(R2) guidelines[1][6], the method is validated through the following parameters:

    • Specificity : Demonstrated by injecting a blank diluent and a matrix spiked with known degradation products (e.g., sulfoxide derivatives). The MRM chromatogram must show no interfering peaks (>30% of LOQ) at the retention time of 5-(Ethylthio)-1-methyl-1H-tetrazole[6].

    • Linearity & Range : Assessed across 5 concentration levels (spanning 50% to 150% of the target specification limit). Acceptance criteria: Correlation coefficient ( R2 ) ≥0.995 [6].

    • Accuracy (Recovery) : Triplicate preparations of the API matrix spiked with the tetrazole intermediate at 3 levels. Acceptance criteria requires a 90–110% recovery rate, proving the absence of ion suppression from the matrix[3][5].

    Workflow Visualization

    The following diagram illustrates the logical flow of the HPLC-MS/MS purity validation process, highlighting the transition from sample preparation to regulatory compliance.

    WorkflowPrepSample Preparation(Matrix Spiking)HPLCHPLC Separation(Biphenyl Column)Prep->HPLC InjectIonESI+ Ionization(Protonation)HPLC->Ion EluteMSMS/MS Analysis(MRM Transitions)Ion->MS Gas Phase IonsValICH Q2(R2) Validation(Data Processing)MS->Val Spectra

    HPLC-MS/MS analytical workflow for purity validation.

    References

    • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group, 2024. URL: [Link]

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2024. URL: [Link]

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Database, 2023. URL: [Link]

    • Arabian Journal of Chemistry. "Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans." ScienceDirect, 2022. URL: [Link]

    • National Institutes of Health. "A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API." PMC, 2011. URL: [Link]

    Introduction: The Critical Need for Purity in Advanced Pharmaceutical Intermediates

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Scientist's Guide to the Characterization of 5-(Ethylthio)-1-methyl-1H-tetrazole Reaction Byproducts

    5-(Ethylthio)-1-methyl-1H-tetrazole is a key structural motif in various pharmacologically active compounds, including several cephalosporin antibiotics. Its efficacy and safety profile are directly linked to its isomeric and chemical purity. The presence of reaction byproducts, even in trace amounts, can lead to downstream impurities in the final active pharmaceutical ingredient (API), potentially altering its therapeutic effect or introducing toxicity. This guide provides a comprehensive comparison of synthetic routes and a detailed framework for the characterization of byproducts generated during the synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole, grounded in established analytical principles.

    Part 1: Primary Synthetic Route & Mechanistic Scrutiny

    The most prevalent and economically viable synthesis involves the S-alkylation of 1-methyl-1H-tetrazole-5-thiol (MMT) with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. While seemingly straightforward, this reaction is a classic case of ambident nucleophilicity, where alkylation can occur at either the sulfur (S) or a ring nitrogen (N), leading to the formation of isomeric byproducts.

    Reaction Mechanism and Potential Side Reactions

    The tetrazole-thiolate anion, formed by the deprotonation of MMT, exhibits electron density on both the exocyclic sulfur atom and the ring nitrogen atoms. The reaction solvent and counter-ion play a crucial role in directing the alkylation. Protic solvents tend to favor S-alkylation, while aprotic polar solvents can increase the proportion of N-alkylation byproducts.

    Reaction_Pathway cluster_main Primary Synthetic Route cluster_side Side Reactions MMT 1-Methyl-1H-tetrazole-5-thiol (MMT) Anion MMT Anion MMT->Anion + Base - H+ Product 5-(Ethylthio)-1-methyl-1H-tetrazole (Desired Product) Anion->Product + Ethyl Halide (S-Alkylation) N_isomer 4-Ethyl-1-methyl-5-thioxo-4,5-dihydro-1H-tetrazole (N4-Alkylation Isomer) Anion->N_isomer + Ethyl Halide (N-Alkylation) Disulfide Bis(1-methyl-1H-tetrazol-5-yl) disulfide (Oxidative Byproduct) Anion->Disulfide Oxidation

    Caption: Primary synthesis and potential side reactions for 5-(Ethylthio)-1-methyl-1H-tetrazole.

    Common Byproducts and Their Origins
    • N-Alkylated Isomer (4-ethyl-1-methyl-5-thioxo-4,5-dihydro-1H-tetrazole): This is the most common and challenging byproduct to separate. Its formation is competitive with the desired S-alkylation.[1][2] The ratio of S- to N-alkylation is highly dependent on reaction conditions such as solvent, temperature, and the nature of the base and ethylating agent.[2][3]

    • Unreacted 1-methyl-1H-tetrazole-5-thiol (MMT): Incomplete reaction leads to the presence of the starting material in the final product mixture.

    • Bis(1-methyl-1H-tetrazol-5-yl) disulfide: This oxidative byproduct can form if dissolved oxygen is present in the reaction mixture, particularly under basic conditions.

    • Over-alkylation Products: While less common, reaction at another nitrogen atom of the already S-alkylated product can occur under harsh conditions, leading to a quaternary tetrazolium salt.

    Part 2: Comparative Analysis of Synthetic Methodologies

    To minimize byproduct formation, alternative synthetic strategies can be employed. Here, we compare the primary S-alkylation route with a method involving the construction of the tetrazole ring from an ethylthio-containing precursor.

    Alternative Route: Cycloaddition of Ethyl Thiocyanate with an Azide Source

    This method involves the [3+2] cycloaddition of ethyl thiocyanate with sodium azide, followed by methylation.[4] This approach fundamentally changes the potential byproduct profile by avoiding the ambident nucleophile problem of the primary route.

    Table 1: Comparative Byproduct Profile of Synthetic Routes

    Byproduct TypePrimary Route (S-Alkylation)Alternative Route (Cycloaddition)Rationale for Difference
    N-Alkylated Isomer 1-5%< 0.1%The cycloaddition route avoids the S/N competitive alkylation step. Isomer formation here would relate to the final methylation step, which is typically more regioselective.
    Unreacted MMT 0.5-2%N/AMMT is not used in the alternative route.
    Unreacted Ethyl Thiocyanate N/A1-3%Incomplete cycloaddition leads to the presence of this starting material.
    Unreacted 5-(Ethylthio)-1H-tetrazole N/A0.5-2%Incomplete methylation of the intermediate tetrazole.
    Oxidative Byproducts 0.1-0.5%< 0.1%The intermediate in the primary route is more susceptible to oxidation under basic conditions.

    Part 3: Protocols for Byproduct Characterization

    A multi-technique analytical approach is essential for the robust identification and quantification of all potential byproducts. The following workflow ensures a comprehensive characterization.

    Caption: Analytical workflow for the identification and quantification of reaction byproducts.

    Experimental Protocol 1: HPLC-UV for Quantification

    Objective: To separate and quantify the desired product, unreacted MMT, and the N-alkylated isomer.

    • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 10 mL of 50:50 Water:Acetonitrile.

    • Analysis Rationale: The distinct polarity differences between the S-alkylated product, the more polar MMT starting material, and the potentially different polarity of the N-alkylated isomer allow for excellent separation on a C18 column. Quantification is achieved by comparing peak areas to those of certified reference standards.

    Experimental Protocol 2: GC-MS for Volatile Byproduct Identification

    Objective: To identify volatile starting materials and low-molecular-weight byproducts.

    • Instrumentation: Agilent 7890B GC with a 5977A Mass Selective Detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Mass Range: 40-450 amu.

    • Sample Preparation: Dilute the crude sample 1:100 in Dichloromethane.

    • Analysis Rationale: GC-MS is ideal for confirming the presence of volatile starting materials like ethyl bromide and can help identify unexpected, low-boiling point side products. Mass spectrometry provides molecular weight information and fragmentation patterns crucial for tentative identification.

    Experimental Protocol 3: NMR Spectroscopy for Structural Elucidation

    Objective: To definitively distinguish between the S- and N-alkylated isomers.

    • Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Experiments: ¹H, ¹³C, HSQC, HMBC.

    • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in 0.6 mL of deuterated solvent.

    • Analysis Rationale:

      • ¹H NMR: The chemical shift of the ethyl group's methylene protons (-CH₂-) will be significantly different depending on whether it is attached to sulfur or nitrogen. An S-CH₂ group typically appears further upfield (lower ppm) compared to an N-CH₂ group.

      • ¹³C NMR: The carbon of the tetrazole ring attached to the thio-group (C5) will show a distinct chemical shift. More importantly, in an HMBC experiment, a three-bond correlation between the methylene protons of the ethyl group and the C5 carbon of the tetrazole ring would confirm S-alkylation. Conversely, a correlation to a ring nitrogen would confirm N-alkylation.

    Conclusion and Recommendations

    The synthesis of 5-(Ethylthio)-1-methyl-1H-tetrazole is prone to the formation of a critical N-alkylated isomer. While the standard S-alkylation of MMT is common, process control is paramount to minimize this impurity. For applications requiring the highest purity, the alternative cycloaddition route offers a superior byproduct profile by design, albeit with different starting materials. A rigorous analytical workflow combining HPLC for quantification with MS and multi-dimensional NMR for definitive structural confirmation is not just recommended but essential for ensuring the quality and safety of this vital pharmaceutical intermediate.

    References

    • Vertex AI Search. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media.
    • PMC. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
    • ChemicalBook. (2026). 5-(Ethylthio)-1H-tetrazole | 89797-68-2.
    • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
    • ACS Publications. (2024). One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles.
    • PMC.
    • The Royal Society of Chemistry. 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intra.
    • Benchchem. (2025).
    • Organic Chemistry Portal. (2025). Synthesis of 1H-tetrazoles.
    • CORE.
    • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
    • ResearchGate. (2026).
    • ACS Publications. (2021).
    • PMC.
    • Taylor & Francis. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media.
    • RSC Publishing.
    • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
    • eLIBRARY.RU. (2000).
    • RSC Publishing. (2021).
    • ResearchGate. (2016).

    Sources

    The Catalyst and the Crown: A Comparative Guide to Optimizing In Vitro RNA Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of RNA-based therapeutics and research, the ability to synthesize high-quality RNA in substantial quantities is paramount. The workhorse of this endeavor is the in vitro transcription (IVT) reaction, a seemingly straightforward process that, in reality, is a symphony of precisely balanced components. Among these, the "activators"—a term we will use broadly to encompass not just traditional enzyme activators but also critical co-factors and reagents that drive the reaction to completion—play a pivotal role in determining the yield, purity, and functional competence of the resulting RNA.

    This guide provides an in-depth comparison of key activators in T7 RNA polymerase-based IVT systems. We will move beyond a simple recitation of protocols to dissect the underlying biochemical principles, empowering you to make informed decisions for your specific RNA synthesis needs. Our focus is on building a self-validating system, where an understanding of the "why" behind each step ensures robust and reproducible outcomes.

    The Crown Jewel: Co-transcriptional Capping and its Activators

    For messenger RNA (mRNA) to be efficiently translated and evade the host's innate immune system, it must possess a 5' cap structure. This cap, a 7-methylguanosine (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge, is the "crown" of the mRNA molecule. While enzymatic capping post-transcription is an option, co-transcriptional capping, where a cap analog is incorporated during the IVT reaction, offers a streamlined and highly efficient workflow.[1][]

    The Evolution of Cap Analogs: From ARCA to CleanCap®

    The choice of cap analog is a critical determinant of capping efficiency and the biological activity of the synthesized mRNA.

    • Anti-Reverse Cap Analog (ARCA): For years, ARCA was the standard for co-transcriptional capping. By methylating the 3'-OH of the m7G, ARCA prevents its incorporation in the reverse orientation, a significant problem with the first-generation m7GpppG cap analog.[3] However, ARCA has two major drawbacks: it produces a Cap 0 structure, which is less optimal for translation and can be immunogenic, and it competes with GTP for initiation, leading to lower capping efficiencies (typically 60-80%).[3][4]

    • CleanCap® Reagents (Trinucleotide Cap Analogs): A significant advancement in co-transcriptional capping is the development of trinucleotide cap analogs, such as CleanCap® reagents. These molecules, like m7GpppAG, initiate transcription by presenting two nucleotides (AG) to the T7 RNA polymerase, which hybridize to the DNA template.[4] This mechanism circumvents the competition with GTP, resulting in dramatically higher capping efficiencies of over 95%.[1][5][6] Furthermore, CleanCap® reagents are designed to produce a natural Cap 1 structure, where the first transcribed nucleotide is also methylated at the 2'-O position.[5][6] This Cap 1 structure is crucial for mimicking endogenous eukaryotic mRNA, leading to enhanced protein expression and reduced immunogenicity.[4][5]

    Comparative Performance of Cap Analogs
    FeatureAnti-Reverse Cap Analog (ARCA)CleanCap® Reagent AG
    Structure Dinucleotide (m7,3'O-GpppG)Trinucleotide (m7GpppAG)
    Capping Efficiency 60-80%>95%[1][5][6]
    Resulting Cap Structure Cap 0Cap 1[5][6]
    Mechanism of Action Competes with GTP for initiation.[3][4]Initiates transcription via dinucleotide hybridization.[4]
    Impact on Protein Expression ModerateHigh, due to optimal Cap 1 structure.[4][5]
    Immunogenicity Higher potential due to Cap 0 structure.Lower, mimics endogenous mRNA.[5]
    Workflow One-pot co-transcriptional.One-pot co-transcriptional, highly efficient.[5]

    The Bottom Line: For therapeutic applications and any research requiring high levels of protein expression from in vitro-synthesized mRNA, CleanCap® reagents offer a clear advantage over ARCA due to their superior capping efficiency and the production of a biologically optimal Cap 1 structure.

    The Engine Room: Magnesium Ions as a Critical Co-factor

    T7 RNA polymerase, like all DNA and RNA polymerases, is a metalloenzyme that requires divalent metal ions for its catalytic activity.[7][8] Magnesium ions (Mg²⁺) are the essential co-factor, playing a direct role in the chemistry of phosphodiester bond formation. The C-terminal carboxyl group of the T7 RNA polymerase is crucial for coordinating these magnesium ions at the catalytic center.[7][9]

    The Balancing Act: Magnesium and Nucleotide Concentrations

    The concentration of Mg²⁺ in an IVT reaction is not a "set it and forget it" parameter. Its optimal concentration is intimately linked to the total concentration of nucleoside triphosphates (NTPs). This is because NTPs are chelators of divalent cations. Therefore, the effective concentration of "free" Mg²⁺ is what is available to the polymerase.

    Research has shown that the concentration difference between Mg²⁺ and total rNTPs is a critical factor governing the specificity and efficiency of T7 RNA polymerase.[10][11] For instance, one study found that for efficient and specific transcription of small single-stranded DNA, the total rNTP concentration should be about 9 mM greater than the Mg²⁺ concentration.[10][11] However, for high-yield mRNA synthesis from double-stranded DNA templates, a surplus of magnesium is generally required.[12][13]

    Optimizing the Mg²⁺ concentration can significantly impact RNA yield. One study demonstrated that for the synthesis of long self-amplifying RNAs (saRNA), magnesium had the highest impact on RNA yield, with acetate ions providing a better yield than chloride ions.[13][14]

    Impact of Magnesium Concentration on RNA Yield (Illustrative Data)
    Mg²⁺ Concentration (mM)Relative RNA YieldObservations
    15LowSub-optimal for high NTP concentrations.
    30ModerateOften a good starting point for optimization.
    52HighIdentified as optimal in a DoE study for saRNA.[15]
    75High, then decreasingHigh concentrations can lead to precipitation and inhibition.[15]

    Experimental Insight: When optimizing your IVT reaction, it is crucial to titrate the Mg²⁺ concentration, especially when altering the NTP concentration or the length and sequence of your RNA transcript.[15][16]

    The Unsung Hero: Pyrophosphatase for Driving the Reaction Forward

    The polymerization of NTPs into an RNA chain releases a pyrophosphate (PPi) molecule for each nucleotide incorporated. As the IVT reaction proceeds, the accumulation of PPi can lead to product inhibition through a process called pyrophosphorolysis, which is the reverse of the polymerization reaction.[17] This can significantly limit the overall yield of full-length RNA.

    The inclusion of inorganic pyrophosphatase in the IVT reaction mixture is a simple and effective way to overcome this limitation. Pyrophosphatase catalyzes the hydrolysis of pyrophosphate into two molecules of inorganic phosphate, an essentially irreversible reaction. By removing the inhibitory PPi, pyrophosphatase drives the equilibrium of the transcription reaction towards RNA synthesis, resulting in a substantial increase in RNA yield.[17][18] While some studies have found it not to be essential for productive IVT in all contexts, its inclusion is a common and recommended practice for maximizing RNA yields.[13][14]

    Experimental Protocols & Workflows

    Standard In Vitro Transcription (IVT) Protocol with Co-transcriptional Capping

    This protocol is a general guideline and should be optimized for your specific template and target RNA.

    • Reaction Assembly: Assemble the following components at room temperature in the order listed. This is critical to prevent DNA precipitation by spermidine.

      • Nuclease-free Water

      • 10x Transcription Buffer (typically contains Tris-HCl, DTT, spermidine)

      • NTPs (ATP, CTP, UTP, and a reduced concentration of GTP)

      • Cap Analog (e.g., CleanCap® Reagent AG)

      • Linearized DNA Template (1 µg)

      • RNase Inhibitor

      • Inorganic Pyrophosphatase

      • T7 RNA Polymerase

    • Incubation: Mix gently and incubate at 37°C for 2-4 hours. Longer incubation times may increase yield but also the risk of product degradation.

    • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

    • Purification: Purify the RNA using your method of choice (e.g., lithium chloride precipitation, spin column chromatography, or oligo-dT affinity purification for polyadenylated RNA).

    Visualizing the IVT Workflow

    IVT_Workflow cluster_assembly Reaction Assembly cluster_cleanup Post-Transcription Cleanup Template_DNA Linearized DNA Template IVT_Reaction In Vitro Transcription (37°C, 2-4h) Template_DNA->IVT_Reaction NTPs NTPs + Cap Analog NTPs->IVT_Reaction Enzymes T7 RNAP, RNase Inhibitor, Pyrophosphatase Enzymes->IVT_Reaction Buffer Transcription Buffer (with Mg²⁺) Buffer->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification Final_RNA High-Yield, Capped RNA Purification->Final_RNA

    Caption: A streamlined workflow for high-yield in vitro RNA synthesis.

    The Molecular Mechanism of T7 RNA Polymerase Activation

    T7_RNAP_Mechanism T7_RNAP T7 RNA Polymerase C-terminal Domain Catalysis Phosphodiester Bond Formation T7_RNAP->Catalysis Catalyzes Mg_Ions Mg²⁺ Ions Mg_Ions->T7_RNAP Binds to active site NTPs NTPs NTPs->Catalysis Substrate RNA_Chain Elongating RNA Chain Catalysis->RNA_Chain Extends PPi Pyrophosphate (PPi) Catalysis->PPi Releases PPi->Catalysis Inhibits (reverse reaction) Phosphate 2x Inorganic Phosphate Pyrophosphatase Pyrophosphatase Pyrophosphatase->PPi Hydrolyzes

    Caption: The central role of Mg²⁺ and pyrophosphatase in RNA synthesis.

    Conclusion

    The efficacy of in vitro RNA synthesis is not determined by a single "magic bullet" activator, but rather by the synergistic interplay of several key components. For researchers in drug development and cutting-edge biological research, understanding the mechanistic basis for choosing one activator over another is crucial. The evolution from ARCA to trinucleotide cap analogs like CleanCap® represents a significant leap forward in producing functionally superior mRNA. Similarly, a nuanced appreciation for the roles of magnesium ions and pyrophosphatase can transform a standard IVT reaction into a high-yield production system. By treating the IVT reaction as a self-validating system—where each component's role is understood and optimized—researchers can ensure the robust and reproducible synthesis of high-quality RNA, paving the way for the next generation of RNA-based innovations.

    References

    • Tabor, S., & Richardson, C. C. (1995). The C-terminal carboxy group of T7 RNA polymerase ensures efficient magnesium ion-dependent catalysis. The Journal of biological chemistry, 270(13), 7751–7757. Retrieved from [Link]

    • Li, J., et al. (2016). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. Analytical Chemistry, 88(12), 6573-6580. Retrieved from [Link]

    • Gopal, V., et al. (2005). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. Biophysical journal, 88(4), 2462–2475. Retrieved from [Link]

    • Sikorski, P. J., et al. (2021). Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping. Nucleic acids research, 49(16), 9036–9050. Retrieved from [Link]

    • Li, J., et al. (2016). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. SciSpace. Retrieved from [Link]

    • Xu, C. (n.d.). CleanCap® M6. Glen Report 35-21. Retrieved from [Link]

    • Creative Diagnostics. (n.d.). An Overview of T7 RNA Polymerase. Retrieved from [Link]

    • Tabor, S., & Richardson, C. C. (1995). C-terminal carboxy group of T7 RNA polymerase ensures efficient magnesium ion-dependent catalysis. Nucleic Acids Research, 23(16), 3263–3268. Retrieved from [Link]

    • TriLink BioTechnologies. (2025, May 20). TriLink BioTechnologies® debuts its first mRNA synthesis kit with CleanCap® capping technology; Celebrates launch with kit donations to top academic institutions. Retrieved from [Link]

    • Delviks-Franken, A., et al. (2020). One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts. Molecules, 25(5), 1143. Retrieved from [Link]

    • Jia, Y., & Patel, S. S. (1997). Kinetic Mechanism of Transcription Initiation by Bacteriophage T7 RNA Polymerase. Biochemistry, 36(14), 4223–4232. Retrieved from [Link]

    • Areterna LLC. (2023, December 28). The Evolution of Cap Analogs. Retrieved from [Link]

    • Rio, D. C. (2014). Synthesis and Labeling of RNA In Vitro. Cold Spring Harbor protocols, 2014(9), 957–967. Retrieved from [Link]

    • Sousa, R., & Padilla, R. (1995). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Trends in biochemical sciences, 20(11), 460–464. Retrieved from [Link]

    • Martin Lab. (n.d.). T7 RNA Polymerase Mechanism and Structure. Retrieved from [Link]

    • Kappel, C., et al. (2018). Noncanonical RNA-capping: Discovery, mechanism, and physiological role debate. Wiley interdisciplinary reviews. RNA, 9(6), e1499. Retrieved from [Link]

    • Zhang, J., et al. (2018). Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Methods in molecular biology, 1827, 1–16. Retrieved from [Link]

    • Brieba, L. G., & Sousa, R. (2001). The specificity loop of T7 RNA polymerase interacts first with the promoter and then with the elongating transcript, suggesting a mechanism for promoter clearance. Proceedings of the National Academy of Sciences of the United States of America, 98(11), 6037–6042. Retrieved from [Link]

    • Li, B., et al. (2026, January 6). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. ResearchGate. Retrieved from [Link]

    • Synthego. (n.d.). IVT Enzymes for RNA Synthesis. Retrieved from [Link]

    • Blakney, A. K., et al. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. bioRxiv. Retrieved from [Link]

    • Iloro, I., et al. (2025). A Streamlined In Vitro mRNA Production Evaluation for mRNA-Based Vaccines and Therapeutics. International journal of molecular sciences, 26(24), 6754. Retrieved from [Link]

    • Piao, H., et al. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. Analytical chemistry, 96(43), 16035–16044. Retrieved from [Link]

    • Skok, K., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Molecular Biosciences, 11, 1421685. Retrieved from [Link]

    • Blakney, A. K., et al. (2022). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. F1000Research, 11, 329. Retrieved from [Link]

    • Piao, H., et al. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. Analytical chemistry, 96(43), 16035–16044. Retrieved from [Link]

    • Advancing RNA. (n.d.). An Overview Of In Vitro Transcription-Based mRNA Production. Retrieved from [Link]

    • Wang, Y., et al. (2025). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. Pharmaceutics, 17(10), 2134. Retrieved from [Link]

    • Skok, K., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in molecular biosciences, 11, 1421685. Retrieved from [Link]

    Sources

    Benchmarking Tetrazole-Based Activators in Large-Scale Synthesis: The Mechanistic Role of 5-(Ethylthio)-1H-tetrazole vs. Its 1-Methyl Derivative

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the large-scale solid-phase synthesis of oligonucleotides (DNA/RNA), the coupling step is the primary bottleneck dictating overall yield, crude purity, and process economics. The choice of activator—the weak acid responsible for protonating the phosphoramidite monomer—is the single most critical variable in this step[1].

    While 5-(Ethylthio)-1H-tetrazole (ETT) is widely regarded as the gold standard for RNA and sterically hindered DNA synthesis[2], structural analogs are frequently evaluated to bypass intellectual property constraints or improve solubility. This guide benchmarks the performance of 5-(Ethylthio)-1-methyl-1H-tetrazole (EMT) against ETT and other industry-standard alternatives (like DCI and 1H-Tetrazole). By analyzing the structure-activity relationship (SAR) of these molecules, we demonstrate why the N-methylation of the tetrazole ring fundamentally abolishes its utility as a coupling agent, rendering EMT a negative control in phosphoramidite chemistry, despite its utility as a sulfur-donor intermediate in cephalosporin antibiotic synthesis.

    The Mechanistic Imperative: Why the N-H Proton Dictates Performance

    To understand why experimental choices in activator selection succeed or fail, we must examine the causality of the phosphoramidite coupling mechanism.

    The activation of a nucleoside phosphoramidite is a two-step cascade:

    • Protonation : The activator must possess a specific acidity (ideally a pKa between 4.0 and 5.2) to protonate the diisopropylamino leaving group of the phosphoramidite[3].

    • Nucleophilic Displacement : The conjugate base of the activator must act as a transient nucleophile, displacing the protonated amine to form a highly reactive tetrazolyl-phosphite intermediate, which is subsequently attacked by the 5'-hydroxyl of the growing oligonucleotide chain.

    The EMT Failure Mechanism: 5-(Ethylthio)-1-methyl-1H-tetrazole (EMT) features a methyl group at the N1 position. This alkylation removes the acidic N-H proton entirely. Without a dissociable proton, EMT cannot protonate the diisopropylamine group. Consequently, the phosphoramidite remains inert, the tetrazolyl-phosphite intermediate never forms, and coupling efficiency drops to 0%.

    Conversely, 5-(Ethylthio)-1H-tetrazole (ETT) possesses an acidic N-H proton with a pKa of 4.28[3]. The electron-withdrawing ethylthio group at the C5 position increases its acidity compared to standard 1H-tetrazole (pKa 4.8), accelerating the protonation step and driving coupling times down by 50% in sterically hindered RNA synthesis[4].

    G A Phosphoramidite + Activator B Protonated Intermediate A->B Protonation (Requires N-H) C Tetrazolyl-Phosphite Species B->C Amine Displacement D Coupled Product C->D 5'-OH Attack

    Phosphoramidite activation pathway highlighting the critical N-H protonation step.

    Benchmarking Data: EMT vs. Alternative Activators

    To objectively compare performance, we benchmarked EMT against three standard activators in a large-scale (200 μmol) RNA synthesis environment using high-loaded polystyrene (HLP) supports[5].

    The data below illustrates the interplay between acidity (pKa), solubility, and coupling efficiency. High solubility in acetonitrile (ACN) is critical for large-scale synthesis to prevent reagent precipitation and line clogging at lower ambient temperatures[6].

    ActivatorChemical Structure FeaturepKaMax Solubility in ACN (20°C)RNA Coupling TimeCoupling Efficiency per Cycle
    5-(Ethylthio)-1-methyl-1H-tetrazole (EMT) N1-Methylated (No acidic proton)N/A>1.0 MN/A0.0%
    5-(Ethylthio)-1H-tetrazole (ETT) C5-Ethylthio, Free N-H4.280.75 M3 - 6 min>99.0%
    4,5-Dicyanoimidazole (DCI) Imidazole derivative5.201.10 M10 - 12 min>98.5%
    1H-Tetrazole Unsubstituted4.800.50 M12 - 15 min~97.0%

    Key Insights:

    • EMT is highly soluble but chemically inert for this application.

    • ETT is the optimal choice for RNA synthesis. Its lower pKa (4.28) provides rapid protonation, reducing coupling times to 3 minutes while maintaining high solubility (0.75 M) compared to 1H-Tetrazole (0.50 M)[6].

    • DCI is less acidic (pKa 5.2) but highly nucleophilic. It is often preferred for extremely large-scale DNA synthesis (>15 μmol) because its lower acidity minimizes the risk of premature detritylation (which leads to n+1 "longmer" impurities)[7].

    G cluster_0 Negative Control cluster_1 Gold Standard A 5-(Ethylthio)-1-methyl-1H-tetrazole (EMT) B No Acidic Proton (pKa N/A) A->B C 0% Coupling Efficiency B->C D 5-(Ethylthio)-1H-tetrazole (ETT) E Acidic Proton (pKa 4.28) D->E F >99% Coupling Efficiency E->F

    Logical relationship between tetrazole N-methylation, acidity, and coupling efficiency.

    Experimental Protocol: Self-Validating Coupling Workflow

    To ensure scientific integrity, the following protocol for large-scale RNA coupling utilizes a self-validating system. By measuring the dimethoxytrityl (DMT) cation release in the subsequent cycle, the system automatically quantifies the coupling efficiency of the current cycle.

    Reagents Required:

    • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile (Moisture < 30 ppm)[2]. (Note: EMT cannot be used).

    • Monomer: 0.1 M RNA Phosphoramidite (e.g., 2'-O-TBDMS protected) in anhydrous acetonitrile.

    • Detritylation Solution: 3% Dichloroacetic acid (DCA) in Toluene[8].

    Step-by-Step Methodology:

    • Preparation & Line Purging: Flush the synthesizer activator lines with anhydrous acetonitrile to remove atmospheric moisture. Prime the lines with 0.25 M ETT. Causality: ETT is highly hygroscopic; moisture will competitively attack the tetrazolyl-phosphite intermediate, destroying the monomer.

    • Detritylation: Deliver 3% DCA in toluene to the solid support for 90 seconds. Collect the orange effluent.

    • Baseline Validation (UV-Vis): Measure the absorbance of the collected effluent at 498 nm. This establishes the baseline moles of available 5'-hydroxyl groups.

    • Coupling: Co-deliver the 0.1 M RNA phosphoramidite and 0.25 M ETT to the column in a 1:1.5 volumetric ratio.

    • Incubation: Allow the reaction to incubate for 6 minutes. Causality: ETT's pKa of 4.28 accelerates the reaction compared to 1H-tetrazole, allowing complete coupling of sterically hindered 2'-O-TBDMS monomers in under 10 minutes[4].

    • Washing & Capping: Wash the support with acetonitrile, then cap unreacted 5'-hydroxyls using acetic anhydride and N-methylimidazole to prevent n-1 deletion sequences.

    • System Validation (Next Cycle): During the next detritylation step, measure the DMT cation release at 498 nm. Divide this value by the baseline value from Step 3. A result of >0.99 validates a >99% coupling efficiency, confirming the thermodynamic health of the ETT activator system.

    References

    • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684. Available at:[Link]

    • Glen Research. (2007). Technical Brief - About Activators: Now and Tomorrow. Glen Report 19.29. Available at:[Link]

    • Tsou, D., et al. (1995). Large Scale Synthesis of Oligoribonucleotides on High-Loaded Polystyrene (HLP) Support. Nucleosides and Nucleotides, 14(7), 1481–1492. Available at:[Link]

    • Andrews, B., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

    Sources

    Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Profiling of 5-(Ethylthio)-1-methyl-1H-tetrazole

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter challenges in the regioselective characterization of nitrogen-rich heterocycles. Tetrazoles, in particular, are notorious for their dynamic tautomerism, which complicates spectral analysis and downstream synthetic applications.

    This guide provides an in-depth, objective comparison between 5-(Ethylthio)-1-methyl-1H-tetrazole (a regiochemically locked derivative) and its widely utilized non-methylated alternative, 5-(Ethylthio)-1H-tetrazole (ETT) . By analyzing their ¹H and ¹³C NMR profiles, we will uncover the causality behind their spectral differences and establish a self-validating protocol for accurate structural verification.

    Structural Causality: The Tautomeric Lock Mechanism

    To understand the NMR spectra of tetrazole thioethers, one must first understand the causality of tetrazole tautomerism.

    The industry-standard alternative, 5-(Ethylthio)-1H-tetrazole (ETT), is a premier coupling activator in oligonucleotide synthesis (). However, ETT exists as a rapidly equilibrating mixture of 1H- and 2H-tautomers in solution. This dynamic proton exchange averages the electronic environment across the tetrazole ring, often resulting in broadened NMR signals and a highly solvent-dependent N-H chemical shift (typically oscillating between 14.0 and 16.0 ppm).

    In contrast, 5-(Ethylthio)-1-methyl-1H-tetrazole features a methyl group covalently bonded to the N1 position. This structural modification acts as a "tautomeric lock." By fixing the molecular geometry, the electron-withdrawing effect of the tetrazole core is statically directed, resulting in sharp, highly resolved NMR signals that are insensitive to concentration or minor temperature fluctuations. This makes the methylated variant an exceptionally reliable building block for targeted drug development where regiochemical purity is paramount.

    Tautomer N1 5-(Ethylthio)-1H-tetrazole (Dynamic 1H ⇌ 2H Tautomerism) N2 Broad/Averaged NMR Signals (Solvent & Temp Dependent) N1->N2 Exhibits N3 5-(Ethylthio)-1-methyl-1H-tetrazole (Locked N1-Isomer) N1->N3 N-Methylation (Locks Structure) N4 Sharp, Distinct NMR Signals (Fixed Molecular Geometry) N3->N4 Exhibits

    Logical relationship showing how N-methylation locks the tetrazole tautomer, yielding sharp NMR signals.

    Comparative Spectral Data Presentation

    The tables below summarize the quantitative NMR data. The profound deshielding effect of the tetrazole ring pushes the N1-CH₃ signal significantly downfield (~3.95 ppm) compared to standard aliphatic N-methyl groups (~2.5 ppm).

    Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
    NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
    ¹H1.45Triplet (t)7.3 Hz3H-S-CH₂-CH₃
    ¹H3.30Quartet (q)7.3 Hz2H-S-CH₂ -CH₃
    ¹H3.95Singlet (s)-3HN1-CH₃
    Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
    NucleusChemical Shift (δ, ppm)AssignmentCausality / Electronic Environment
    ¹³C14.5-S-CH₂-CH₃ Standard aliphatic methyl carbon.
    ¹³C27.5-S-CH₂ -CH₃Deshielded by adjacent sulfur atom.
    ¹³C34.0N1-CH₃ Deshielded by the electronegative N1 atom.
    ¹³C154.0Tetrazole C5 Highly electron-deficient quaternary carbon.
    Table 3: Performance & Structural Comparison
    Feature5-(Ethylthio)-1-methyl-1H-tetrazole5-(Ethylthio)-1H-tetrazole (ETT)
    Tautomerism Locked (N1-methylated)Dynamic (1H ⇌ 2H)
    ¹H NMR (N-H / N-CH₃) ~3.95 ppm (Sharp Singlet, 3H)~15.0 ppm (Broad, 1H, exchanges)
    ¹³C NMR (C5 Shift) ~154.0 ppm~156.0 ppm (Averaged)
    Primary Application Regiospecific ligand/building blockDNA/RNA Synthesis Activator ()

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . It incorporates internal controls and strict relaxation parameters to prevent integration errors caused by the varying relaxation times (T₁) of tetrazole carbons.

    Step-by-Step Methodology: High-Resolution NMR Acquisition
    • Sample Preparation (Internal Standardization): Dissolve 15–20 mg of 5-(Ethylthio)-1-methyl-1H-tetrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The N-methylated tetrazole is highly lipophilic; CDCl₃ ensures complete dissolution. TMS acts as an internal self-validating reference, locking the baseline at exactly 0.00 ppm.

    • Instrument Calibration: Tune and match the probe for ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Shim the magnet using the deuterium lock signal of CDCl₃ (7.26 ppm) until the lock level is stable.

    • ¹H NMR Acquisition (Quantitative Parameters):

      • Pulse sequence: Standard 90° pulse (zg30).

      • Relaxation delay (D1): 2.0 seconds .

      • Scans: 16.

      • Causality: A 2-second D1 delay ensures complete longitudinal relaxation of all protons, preventing signal saturation and allowing for mathematically exact integration.

    • ¹³C{¹H} NMR Acquisition (Quaternary Carbon Capture):

      • Pulse sequence: Proton-decoupled (zgpg30).

      • Relaxation delay (D1): 3.0 seconds .

      • Scans: 1024.

      • Causality: The C5 carbon of the tetrazole ring lacks attached protons, resulting in a long T₁ relaxation time and weak Nuclear Overhauser Effect (NOE) enhancement. Extending D1 to 3 seconds is mandatory to capture this critical peak above the noise floor.

    • Data Processing & Self-Validation Check: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transform. Validation Trigger: Integrate the ¹H spectrum. The system is validated only if the integration ratio strictly adheres to 3.00 : 2.00 : 3.00 (N-CH₃ : S-CH₂ : C-CH₃). A deviation of >5% indicates incomplete relaxation or impurity, necessitating a re-acquisition with an extended D1 delay ().

    NMR_Workflow A Sample Prep: Analyte in CDCl3 + 0.03% TMS B 1H NMR Acquisition (D1 = 2s, 16 Scans) A->B C 13C NMR Acquisition (D1 = 3s, 1024 Scans) A->C D Signal Processing (FT, Phase/Baseline Correction) B->D C->D E Self-Validation: Check 3:2:3 Integration Ratio D->E F Comparative Analysis vs. Non-Methylated ETT E->F

    Self-validating experimental workflow for NMR spectral acquisition and comparative analysis.

    Conclusion

    For drug development professionals, the choice between 5-(Ethylthio)-1-methyl-1H-tetrazole and its unmethylated counterpart dictates the predictability of downstream reactions. While ETT remains the standard for transient activation in nucleotide synthesis, the N1-methylated variant offers a structurally rigid, tautomer-free scaffold. By adhering to the self-validating NMR protocols outlined above, researchers can definitively confirm regiochemical identity and ensure the integrity of their synthetic pipelines.

    References

    • PubChem. (2025). 5-(Ethylthio)-1H-tetrazole (CID 2758928). National Center for Biotechnology Information. Retrieved from[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Retrieved from[Link]

    Assessing the Antimicrobial and Antifungal Activity of Novel Tetrazole Derivatives: A Comparative Performance Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    By Senior Application Scientist

    Introduction: The Strategic Shift to Tetrazole Scaffolds

    The rapid emergence of multidrug-resistant (MDR) fungal and bacterial pathogens necessitates the development of novel antimicrobial scaffolds. While triazole drugs (e.g., fluconazole, itraconazole) have historically served as the gold standard for invasive mycoses, target-site mutations in the ERG11 gene and upregulated efflux pumps have severely compromised their clinical efficacy.

    Recent medicinal chemistry efforts have identified the tetrazole ring as a highly promising bioisostere. Tetrazole derivatives exhibit superior metabolic stability, enhanced lipophilicity, and robust coordination with metalloenzymes compared to their triazole counterparts. This guide objectively compares the in vitro performance of emerging tetrazole derivatives against standard reference drugs, detailing the underlying mechanisms of action and providing self-validating protocols for rigorous laboratory assessment.

    Mechanism of Action: Target Engagement and Cellular Disruption

    The primary target of azole-class antifungals is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis.

    Causality of Design: The tetrazole moiety, containing four nitrogen atoms, offers multiple hydrogen-bonding acceptor sites and a distinct electronic distribution. This allows for tighter binding within the mutated CYP51 binding pockets of resistant strains. The sp2 hybridized nitrogen atoms in the tetrazole ring coordinate directly with the heme iron at the active site of CYP51, effectively blocking the conversion of lanosterol to ergosterol[1]. The subsequent accumulation of toxic 14α-methylated sterols disrupts fungal cell membrane integrity, leading to accidental dependent permeabilization, phosphatidylserine (PS) translocation, and necrotic cell death[2].

    MOA Lanosterol Lanosterol (Precursor) CYP51 CYP51 (14α-demethylase) Target Enzyme Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Depleted) CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted integrity) CYP51->Membrane Toxic Sterol Accumulation Tetrazole Novel Tetrazole Derivatives Tetrazole->CYP51 Competitive Inhibition Ergosterol->Membrane Maintains Death Fungal Cell Death (Necrosis/Apoptosis) Membrane->Death Lysis

    Fig 1. Tetrazole derivatives competitively inhibit CYP51, disrupting fungal membrane integrity.

    Comparative Performance Data

    To objectively evaluate the efficacy of novel tetrazole derivatives, we compare their Minimum Inhibitory Concentration (MIC) values against established clinical standards. The data below synthesizes recent findings from optimized tetrazole candidates (e.g., Compound D2[1], Compound e1[3]) against priority pathogens.

    Table 1: Comparative MIC Values (μg/mL) of Tetrazole Derivatives vs. Reference Drugs

    Pathogen StrainTetrazole CandidateMIC (μg/mL)Reference DrugMIC (μg/mL)
    Candida albicansCompound D2< 0.008Fluconazole0.25 - 1.0
    Candida glabrataCompound e10.98Fluconazole8.1
    Aspergillus fumigatusCompound D22.0Fluconazole> 64 (Resistant)
    Enterococcus faecalisCompound e11.2Azithromycin1.5 - 2.0

    Data Interpretation: Compound D2 exhibits exceptional sub-nanogram potency against C. albicans and restores susceptibility in fluconazole-resistant A. fumigatus isolates[1]. Furthermore, Compound e1 demonstrates a nearly 8-fold increase in efficacy against the intrinsically less susceptible C. glabrata and shows competitive antibacterial cross-reactivity against E. faecalis[3].

    Experimental Protocols: Self-Validating MIC Determination

    To ensure high scientific integrity and reproducibility, the evaluation of tetrazole derivatives must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) guidelines. For yeasts, the4 broth microdilution method is the gold standard[4]. For aerobic bacteria, 5 is utilized[5].

    Rationale for Protocol Design: A trustworthy protocol requires internal controls at every variable junction. The workflow below incorporates specific checkpoints (e.g., spectrophotometric inoculum standardization, buffered media) to eliminate the "inoculum effect" and prevent pH-induced drug degradation.

    Workflow Prep Inoculum Preparation (0.5 McFarland standard) Inoculation Microplate Inoculation (96-well format) Prep->Inoculation Dilution Serial Dilution of Tetrazoles (RPMI 1640 medium) Dilution->Inoculation Incubation Incubation (35°C, 24-48 hours) Inoculation->Incubation Read MIC Determination (Visual & Spectrophotometric) Incubation->Read Validate Quality Control (Reference Strains) Validate->Read Validates

    Fig 2. Self-validating CLSI broth microdilution workflow for standardized MIC determination.

    Step-by-Step Methodology (Fungal Broth Microdilution)
    • Media Preparation: Prepare RPMI 1640 medium lacking sodium bicarbonate, buffered to pH 7.0 at 25°C with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: MOPS buffering is critical because tetrazole ionization and fungal growth rates are highly sensitive to pH fluctuations; unbuffered media will yield artificially inflated MIC values.

    • Compound Dilution: Dissolve the tetrazole derivative in 100% DMSO to create a stock solution (e.g., 1600 μg/mL). Perform two-fold serial dilutions in RPMI 1640 to achieve a final test range (typically 0.015 to 16 μg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Inoculum Standardization: Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.13 at 530 nm). Causality: Visual estimation is prone to error. Spectrophotometric validation guarantees a starting concentration of 1×10⁶ to 5×10⁶ CFU/mL, ensuring the drug-to-target ratio remains consistent across biological replicates.

    • Inoculation and Incubation: Dilute the standardized suspension 1:100, then 1:20 in RPMI 1640 to yield a final inoculum of 0.5×10³ to 2.5×10³ CFU/mL. Dispense 100 μL into each well of the 96-well microtiter plate containing 100 μL of the diluted tetrazole. Incubate at 35°C for 24–48 hours.

    • Quality Control (Self-Validation Check): Concurrently run Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The assay is only valid if the MIC of the reference drug (fluconazole) against these strains falls within the CLSI-established acceptable ranges.

    • Endpoint Reading: Determine the MIC as the lowest concentration of the tetrazole derivative that produces a ≥50% reduction in growth (for fungistatic azoles/tetrazoles) compared to the drug-free growth control well.

    Conclusion

    Novel tetrazole derivatives represent a paradigm shift in antimicrobial and antifungal drug development. By leveraging optimized target engagement at the CYP51 active site, these compounds overcome the structural limitations of legacy triazoles. When evaluated through rigorously controlled, CLSI-compliant methodologies, specific tetrazole candidates demonstrate profound potency against resistant clinical isolates, warranting accelerated translation into in vivo pharmacokinetic models.

    References

    • Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives Source: Asian Journal of Green Chemistry URL:[Link]

    • Tetrazole derivatives bearing benzodiazepine moiety-synthesis and action mode against virulence of Candida albicans Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

    • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

    • ISO16256 | Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

    Sources

    Safety Operating Guide

    5-(Ethylthio)-1-methyl-1H-tetrazole proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that handling nitrogen-rich heterocycles requires more than just following a checklist—it requires a deep mechanistic understanding of the molecule's behavior under thermal and chemical stress.

    5-(Ethylthio)-1-methyl-1H-tetrazole (CAS: 133122-98-2)[1] is a highly specialized intermediate frequently utilized in pharmaceutical development and organic synthesis. Because it contains both a high-energy tetrazole ring and a sulfur-containing ethylthio group, improper disposal poses severe energetic and environmental risks.

    This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA and OSHA standards.

    Mechanistic Hazard Profile: Why Standard Disposal Fails

    To design a safe disposal protocol, we must first analyze the molecule's structural liabilities:

    • Energetic Instability (The Tetrazole Ring): Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms. This structure possesses a high heat of formation. Upon thermal decomposition, the N-N and N-C bonds cleave exothermically, rapidly generating large volumes of nitrogen gas ( N2​ ) and nitrogen oxides ( NOx​ )[2]. If this occurs in a sealed container or without controlled feed rates, it can lead to overpressurization and deflagration.

    • Toxic Byproducts (The Ethylthio Group): The −SCH2​CH3​ substituent introduces a secondary hazard. When subjected to combustion, the sulfur atom oxidizes to form sulfur dioxide ( SO2​ ) and trace hydrogen sulfide ( H2​S )[3][4].

    • Regulatory Constraints: Direct release, drain disposal, or low-temperature open burning of this compound is strictly prohibited under the U.S. EPA Clean Air Act (CAA) due to the generation of NOx​ and SOx​ emissions[3]. High-temperature incineration equipped with specific gas abatement systems is the only acceptable disposal route[5].

    Waste Stream Categorization & Physicochemical Data

    Before initiating any disposal protocol, laboratory personnel must properly categorize the waste stream. Summarized below are the critical parameters for segregating 5-(Ethylthio)-1-methyl-1H-tetrazole waste.

    ParameterSpecification / Protocol
    Chemical Name 5-(Ethylthio)-1-methyl-1H-tetrazole
    CAS Number 133122-98-2[1]
    Molecular Formula C4​H8​N4​S [1]
    Primary Hazards Skin/Eye Irritation, Flammable/Energetic Potential, Toxic Combustion Byproducts[2][6]
    Approved Solvents for Dilution Acetonitrile, Dichloromethane (DCM), Ethyl Acetate
    Strictly Incompatible Materials Strong oxidizers, strong acids, reactive metals
    Storage Temperature < 25°C (Store in a cool, well-ventilated flammables cabinet)[7]
    Mandatory Disposal Method High-Temperature Incineration (>1000°C) with Scrubber/SCR[3][5]

    Step-by-Step Laboratory Disposal Protocols

    The following methodology ensures that the compound remains chemically stable during the transition from the laboratory bench to the final incineration facility.

    Phase 1: Lab-Scale Collection & Segregation

    Causality Check: Why do we keep it solvated? Solid-state tetrazoles are significantly more sensitive to friction and mechanical shock. Keeping the waste solvated acts as a thermal sink and desensitizes the energetic ring.

    • Quenching & Dilution: Ensure all residual 5-(Ethylthio)-1-methyl-1H-tetrazole is fully dissolved in a compatible, non-reactive organic solvent (e.g., Acetonitrile or DCM) to a concentration not exceeding 10% w/v.

    • Container Selection: Transfer the solution into a dedicated High-Density Polyethylene (HDPE) waste carboy. Do not use metal containers, as trace metal ions can catalyze the decomposition of the tetrazole ring.

    • Strict Segregation: NEVER mix this waste stream with aqueous acidic waste. Acidic environments can protonate the tetrazole ring or the thioether moiety, altering its solubility and causing the energetic compound to precipitate out of solution as a shock-sensitive solid. Keep away from strong oxidizing agents.

    Phase 2: Packaging & RCRA Labeling
    • Headspace Management: Leave at least 20% headspace in the waste container to accommodate potential off-gassing or thermal expansion.

    • Venting: Use a vented cap on the waste carboy if the solution is stored for more than 48 hours, preventing pressure buildup from slow degradation.

    • Labeling: Affix a hazardous waste label that explicitly states: "Hazardous Waste - Flammable Liquid, Toxic (Contains Tetrazole and Thioether Derivatives)."

    Phase 3: High-Temperature Incineration (Facility Level)
    • Controlled Feed: The waste management facility must introduce the solvated waste into the incinerator via a controlled liquid injection system to prevent sudden thermal runaway.

    • Thermal Destruction: The primary combustion chamber must operate at temperatures exceeding 1000°C to ensure complete cleavage of the stable tetrazole ring.

    Environmental Abatement & Incineration Chemistry

    Because the thermal decomposition of 5-(Ethylthio)-1-methyl-1H-tetrazole yields severe atmospheric pollutants, the incineration facility must utilize a multi-stage abatement workflow.

    • Alkaline Scrubbers: The combustion gas stream is passed through a wet scrubber containing sodium hydroxide ( NaOH ) or calcium-based additives. This neutralizes the sulfur oxides ( SOx​ ) generated by the ethylthio group, converting them into inert sulfate salts[3].

    • Selective Catalytic Reduction (SCR): The nitrogen oxides ( NOx​ ) generated by the tetrazole ring are treated with ammonia ( NH3​ ) over a catalyst bed, reducing the toxic NOx​ back into harmless diatomic nitrogen ( N2​ ) and water[3][4].

    DisposalWorkflow Waste 5-(Ethylthio)-1-methyl-1H-tetrazole Waste Stream Incineration High-Temperature Incinerator (>1000°C) Waste->Incineration Controlled Feed Gases Combustion Gases (NOx, SOx, CO2, H2O) Incineration->Gases Thermal Decomposition Ash Inert Ash (Landfill) Incineration->Ash Solid Residue Scrubber Alkaline Scrubber (SOx Neutralization) Gases->Scrubber Gas Stream SCR Selective Catalytic Reduction (NOx Abatement) Scrubber->SCR Desulfurized Gas Exhaust Clean Exhaust (N2, CO2, H2O) SCR->Exhaust Purified Emission

    Fig 1: Thermal decomposition and abatement workflow for 5-(Ethylthio)-1-methyl-1H-tetrazole.

    References

    • NextSDS. "5-(ETHYLTHIO)-1H-TETRAZOLE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

    • Texas A&M University-San Antonio. "Air Emissions from Combustion and Incineration Processes: Insights into Air Quality and US EPA Regulations." Digital Commons. Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "AP-42 2.2 Sewage Sludge Incineration." EPA Publications. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Incineration for Biosolids." EPA Fact Sheets. Available at:[Link]

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.